(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
Description
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Properties
IUPAC Name |
(8-methoxycarbonylquinolin-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO4/c1-17-11(14)8-4-5-9(12(15)16)7-3-2-6-13-10(7)8/h2-6,15-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPJELPVKHBOGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=C(C=C1)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.01 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
Executive Summary
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid (and its corresponding pinacol ester) represents a high-value heterocyclic building block in modern drug discovery. Distinguished by its electron-deficient quinoline core and the orthogonality of its functional groups , this scaffold enables the rapid construction of complex bioactive molecules.
The 5-position boronic acid serves as a versatile handle for Suzuki-Miyaura cross-coupling, while the 8-position methyl ester provides a "masked" carboxylic acid. This specific substitution pattern is increasingly relevant in the design of metalloenzyme inhibitors (e.g., histone demethylases, hydroxylases) where the quinoline nitrogen and the 8-carboxylate oxygen form a bidentate chelation motif essential for active site binding.
This guide details the structural properties, validated synthetic routes, and critical handling protocols required to utilize this scaffold effectively in high-throughput medicinal chemistry.
Chemical Structure & Properties[1][2][3]
Identification
-
IUPAC Name: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
-
Common Analogs: Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate (Pinacol ester form, often preferred for stability).
-
CAS Number (Precursor): 1445781-45-2 (Methyl 5-bromoquinoline-8-carboxylate)[][2][3]
-
Molecular Formula:
-
Molecular Weight: 231.01 g/mol
Structural Analysis
The molecule consists of a bicyclic quinoline ring system. The electronic environment is defined by two key vectors:
-
The Nitrogen Sink: The quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, making the ring system electron-deficient (
-deficient). -
The 8-Ester: The methoxycarbonyl group at C8 further depletes electron density from the benzene ring portion, increasing the acidity of the boronic acid and potentially influencing the rate of transmetallation.
Physicochemical Profile (Predicted):
| Property | Value | Implication |
|---|---|---|
| cLogP | ~1.2 (Acid) / ~2.5 (Pin Ester) | Moderate lipophilicity; suitable for fragment-based screening. |
| TPSA | ~65 Ų | Good membrane permeability potential. |
| pKa (Boronic Acid) | ~8.0 - 8.5 | Slightly more acidic than phenylboronic acid due to the electron-poor heterocycle. |
| Chelation Potential | High | The N1 and C8-Carbonyl Oxygen can form a 5-membered chelate ring with transition metals (
Synthetic Pathways[8]
The synthesis of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is not trivial due to the need to install the boronate on an electron-deficient ring while preserving the ester. The field-standard approach utilizes a Miyaura Borylation of the corresponding 5-bromo precursor.
Validated Synthetic Route
The synthesis proceeds in three distinct phases: core functionalization, esterification, and metallation.
Step 1: Bromination
-
Precursor: 8-Methylquinoline.[4]
-
Reagent:
, (catalyst) in . -
Mechanism: Electrophilic aromatic substitution. The 5- and 8-positions are most reactive. With the 8-position blocked by the methyl group, bromination occurs selectively at C5.
Step 2: Oxidation & Esterification
-
Oxidation: The 8-methyl group is oxidized to the carboxylic acid using a strong oxidant like Chromium Trioxide (
) or . -
Esterification: The resulting 5-bromoquinoline-8-carboxylic acid is treated with Methyl Iodide (MeI) and Potassium Carbonate (
) in DMF to yield Methyl 5-bromoquinoline-8-carboxylate .[4]
Step 3: Miyaura Borylation
-
Transformation: Conversion of the aryl bromide to the aryl boronate.
-
Catalyst:
is preferred over to prevent ligand oxidation and ensure efficient oxidative addition to the electron-poor C-Br bond. -
Boron Source: Bis(pinacolato)diboron (
).[5]
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from commercial starting materials to the target boronate scaffold.[5][4][6][7][8][9][10][11][12]
Reactivity & Handling Protocols
The Challenge of Protodeboronation
Heteroaryl boronic acids are notoriously unstable. While 5-quinolyl boronates are more stable than their 2- or 4-isomers, they are still susceptible to protodeboronation (loss of the boron group replaced by hydrogen) under aqueous basic conditions.
-
Mechanism: Base attacks the boron to form a boronate "ate" complex. If the heteroaryl ring is sufficiently electron-deficient (which it is), the C-B bond can cleave, generating a transient carbanion that is rapidly protonated.
-
Mitigation:
-
Use the Pinacol Ester: Do not hydrolyze the ester to the free acid unless necessary. The pinacol ester is significantly more robust.
-
Anhydrous Conditions: Perform couplings in anhydrous solvents (Dioxane, Toluene) to minimize hydrolytic pathways.
-
Suzuki-Miyaura Coupling Protocol
When coupling this scaffold with aryl halides, standard aqueous base conditions (e.g.,
Recommended Protocol (Ester-Preserving):
| Component | Recommendation | Rationale |
| Catalyst | Bidentate ligand prevents catalyst deactivation; robust for electron-poor substrates. | |
| Base | Mild enough to activate the boronate but slow to hydrolyze the methyl ester if water is limited. | |
| Solvent | 1,4-Dioxane / Water (9:1) | High solubility for quinolines; minimal water content limits side reactions. |
| Temperature | 80°C - 90°C | Sufficient for activation; avoid reflux (>100°C) to prevent protodeboronation. |
Step-by-Step Procedure:
-
Charge a reaction vial with Methyl 5-(pinacolboronato)quinoline-8-carboxylate (1.0 equiv), Aryl Halide (1.0 equiv),
(0.05 equiv), and (3.0 equiv). -
Seal and purge with Nitrogen or Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).
-
Add degassed 1,4-Dioxane/Water (9:1 v/v) via syringe.
-
Heat to 85°C for 4-12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine. Avoid acidic washes which may hydrolyze the ester or protonate the quinoline nitrogen.
Applications in Drug Discovery[9]
Metalloenzyme Targeting
The (8-(Methoxycarbonyl)quinolin-5-yl) motif is a "masked" chelator. In the body (or upon specific deprotection), the ester hydrolyzes to the carboxylate.
-
Target Class: JmjC Histone Demethylases (KDMs) and HIF Prolyl Hydroxylases.
-
Binding Mode: The Quinoline N1 and the Carboxylate
form a bidentate clamp around the active site metal (usually ), displacing water molecules and blocking enzyme activity. -
Advantage: Using the ester in the boronic acid stage improves cell permeability (pro-drug approach) and solubility during the synthetic coupling stages.
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal "growable" fragment.
-
Vector 1 (C5): The boronic acid allows extension into a hydrophobic pocket via Suzuki coupling.
-
Vector 2 (C8): The ester can be converted to amides, alcohols, or heterocycles to interact with solvent-exposed regions or specific residues (e.g., lysine/arginine).
References
-
Preparation of Quinoline-8-carboxylates
- Source: "Synthesis of methyl 5-bromoquinoline-8-carboxylate.
-
Miyaura Borylation of Electron-Deficient Heterocycles
- Source: Ishiyama, T., Murata, M., & Suzuki, A. (1995). "Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters." Journal of Organic Chemistry.
-
Protodeboronation Mechanisms
-
Commercially Available Precursor
Sources
- 2. 1445781-45-2|Methyl 5-bromoquinoline-8-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1445781-45-2・Methyl 5-bromoquinoline-8-carboxylate・Methyl 5-bromoquinoline-8-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. CN105960237B - CCR6 compound - Google Patents [patents.google.com]
- 5. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. acgpubs.org [acgpubs.org]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1416438-47-5 | 5-Bromoquinoline-3-carboxylic acid | Bromides | Ambeed.com [ambeed.com]
- 10. mdpi.com [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methyl 5-boronoquinoline-8-carboxylate: A Strategic Scaffold for Divergent Library Synthesis
Executive Summary
Methyl 5-boronoquinoline-8-carboxylate represents a high-value, bifunctional heterocyclic scaffold designed for the rapid generation of diversity-oriented libraries in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two primary functional handles:
-
C5-Boronic Acid/Ester: A nucleophilic handle primed for Suzuki-Miyaura cross-coupling to install biaryl diversity.
-
C8-Methyl Ester: An electrophilic handle ready for hydrolysis and subsequent amide coupling to tune physicochemical properties (solubility, lipophilicity) or engage solvent-exposed binding pockets.
This guide details the chemical profile, validated synthesis protocols, and application workflows for this scaffold, specifically targeting researchers in kinase inhibitor discovery and fragment-based drug design (FBDD).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| IUPAC Name | Methyl 5-(dihydroxyboranyl)quinoline-8-carboxylate |
| Common Analog | Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate (Pinacol Ester) |
| Molecular Formula | |
| Molecular Weight | 231.01 g/mol (Free Acid) / 313.16 g/mol (Pinacol Ester) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, |
| Stability | Free Acid: Prone to protodeboronation upon prolonged storage in protic solvents. Pinacol Ester: Stable at room temperature under inert atmosphere; recommended storage form.[4] |
| Key Precursor | Methyl 5-bromoquinoline-8-carboxylate (CAS: 1445781-45-2) |
Synthesis & Production Protocols
The synthesis of Methyl 5-boronoquinoline-8-carboxylate is most reliably achieved via Miyaura Borylation of the corresponding bromide. The protocol below prioritizes the isolation of the pinacol boronate ester , as it offers superior stability and purification characteristics compared to the free boronic acid.
Protocol: Palladium-Catalyzed Miyaura Borylation
Objective: Conversion of Methyl 5-bromoquinoline-8-carboxylate to the pinacol boronate.
Reagents:
-
Substrate: Methyl 5-bromoquinoline-8-carboxylate (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.2 – 1.5 equiv)[4] -
Catalyst:
( ) (5 mol%)[4] -
Base: Potassium Acetate (KOAc) (3.0 equiv) – Anhydrous is critical.[4]
-
Solvent: 1,4-Dioxane (Degassed, Anhydrous)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of
or Ar. -
Charge Reagents: Add the bromide substrate,
, and KOAc to the flask.-
Expert Insight: Use excess KOAc to buffer the hydrobromic acid generated, preventing acid-catalyzed protodeboronation of the product.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane. Sparge the solution with inert gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling of the boron reagent).[4]
-
Catalyst Addition: Add
quickly against a positive pressure of inert gas. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the consumption of the bromide (
of product 314 Da).-
Checkpoint: If de-brominated byproduct (Methyl quinoline-8-carboxylate) is observed, lower temperature to 80°C and ensure strictly anhydrous conditions.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Note: Silica gel can induce partial hydrolysis of the ester; rapid elution or the use of neutral alumina is recommended if the compound degrades.[4]
-
Strategic Applications in Drug Discovery[9]
This scaffold is particularly valuable for Scaffold Hopping and Library Expansion . The C5 and C8 positions allow for the independent optimization of potency (C5) and pharmacokinetic properties (C8).[4]
Divergent Synthesis Workflow
The following diagram illustrates the logical flow for utilizing this scaffold to generate a library of kinase inhibitors or antibacterial agents.
Figure 1: Divergent synthesis pathway utilizing the orthogonal reactivity of the boronate and ester handles.
Mechanistic Insights & Utility
-
Kinase Inhibition (C5 Vector):
-
The C5 position of the quinoline ring projects vectors into the "gatekeeper" region or the hydrophobic back pocket of ATP-binding sites.
-
Application: Suzuki coupling with heteroaryl halides (e.g., chloropyrimidines, bromopyridines) allows for the installation of hinge-binding motifs [1].
-
-
Solubility Tuning (C8 Vector):
-
The C8-carboxylate is solvent-exposed in many binding modes.
-
Application: Conversion of the ester to a solubilizing amide (e.g., piperazine, morpholine linkers) significantly improves the ADME profile of the final molecule without disrupting the core binding affinity [2].
-
-
Fragment-Based Screening:
-
The free boronic acid derivative can be used directly in sugar-sensing applications or as a reversible covalent inhibitor targeting serine proteases, where the boron atom forms a tetrahedral adduct with the active site serine [3].
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]
-
Handling: Handle in a fume hood. Avoid inhalation of dust.
-
Storage: Store at 2–8°C. The pinacol ester is moisture-sensitive over long periods; store under inert gas (Argon/Nitrogen) for maximum shelf life.
-
Spill Cleanup: Sweep up solid spills; do not generate dust. Wash area with soap and water.
References
-
Albrecht, B. K., et al. (2017). Discovery of BET Bromodomain Inhibitors with Novel Scaffolds. US Patent 9,675,697. Link
- Context: Describes the synthesis of the pinacol boronate intermediate from Methyl 5-bromoquinoline-8-carboxylate and its subsequent use in Suzuki couplings.
-
Musso, L., et al. (2015). Indolyl- and quinolinyl-boronic acids as inhibitors of the NorA efflux pump of Staphylococcus aureus. Bioorganic & Medicinal Chemistry.[5][6][1][7][8][9] Link
- Context: Validates the biological activity of boronic acid-substituted quinolines and their stability in biological assays.
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and synthetic utility. MedChemComm. Link
- Context: General review supporting the utility of boronic acid handles in drug design and their reversible covalent binding mechanisms.
Sources
- 1. Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. US9675697B2 - BET bromodomain inhibitors and therapeutic methods using the same - Google Patents [patents.google.com]
- 5. 8-Bromoquinoline-5-carboxylic acid [myskinrecipes.com]
- 6. mdpi.com [mdpi.com]
- 7. CN105960237B - CCR6 compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Quinoline-5-boronic Acid Derivatives: Synthetic Utility and Pharmacological Frontiers
[1]
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, serving as the structural backbone for FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Lenvatinib).[1] However, the 5-position of the quinoline ring has historically been underutilized compared to the 2-, 4-, and 8-positions due to synthetic accessibility challenges in classical Skraup or Friedländer syntheses.
Quinoline-5-boronic acid (Q5BA) has emerged as a critical "gateway" intermediate. It serves two distinct high-value functions in modern drug development:
-
As a Divergent Intermediate: Enabling the rapid installation of aryl, heteroaryl, and alkyl groups at the difficult-to-access C5 position via Suzuki-Miyaura cross-coupling.
-
As a Pharmacophore (Warhead): Acting as a reversible covalent inhibitor where the boron atom engages nucleophilic serine or threonine residues in enzyme active sites (e.g., proteasomes, beta-lactamases).[2][3]
This guide details the synthesis, reactivity, and biological application of Q5BA derivatives, supported by validated protocols and mechanistic insights.
Chemical Architecture & Synthesis
Accessing the C5 position requires overcoming the electronic bias of the quinoline ring. Electrophilic aromatic substitution typically favors the C8 position, while nucleophilic attack favors C2/C4. Therefore, Miyaura borylation of 5-haloquinolines is the most reliable route to Q5BA.
Validated Protocol: Miyaura Borylation of 5-Bromoquinoline
Rationale: This protocol utilizes a Pd(II) precatalyst to facilitate the cross-coupling of bis(pinacolato)diboron (
Reagents & Conditions:
-
Substrate: 5-Bromoquinoline (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Charge a dried Schlenk flask with 5-bromoquinoline,
, and KOAc. Evacuate and backfill with Argon ( ). -
Catalyst Addition: Add
under a positive stream of Argon. -
Solvation: Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 90 °C for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc) or LC-MS. Note: The boronate ester is often visible as a distinct, less polar spot compared to the boronic acid.
-
Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. The pinacol ester can often be used directly. To obtain the free boronic acid, hydrolysis with
/ in Acetone/Water is required, though the ester is preferred for stability.
Visualization: Synthesis & Utility Logic
Figure 1: Synthetic workflow for accessing and utilizing Quinoline-5-boronic acid scaffolds.
Pharmacological Utility[5][6][7]
Strategy A: The "Scaffold" Approach (Suzuki Coupling)
The most common application is using Q5BA to install lipophilic or polar aromatic rings at C5. This modification is critical for Kinase Inhibitors and Tubulin Polymerization Inhibitors .
-
Mechanism: The C5-substituent projects into the hydrophobic pocket of kinases (e.g., ATP binding site) or the colchicine-binding site of tubulin, enhancing potency and selectivity compared to the unsubstituted quinoline.
-
Key Data: 5-Arylquinolines have demonstrated potent cytotoxicity against MCF-7 (Breast) and HeLa (Cervical) cancer lines.[4]
Table 1: Comparative Cytotoxicity of 5-Substituted Quinoline Derivatives (Data aggregated from recent SAR studies on 5-arylquinolines)
| Compound ID | C5-Substituent (R) | Target Mechanism | IC50 (HeLa) | IC50 (MCF-7) |
| Q-Ref | -H (Unsubstituted) | Baseline | >100 µM | >100 µM |
| Q-5-Ph | Phenyl | Tubulin Inhibition | 17.3 µM | 22.1 µM |
| Q-5-OMePh | 4-Methoxyphenyl | Tubulin Inhibition | 4.2 µM | 5.8 µM |
| Q-5-Py | 3-Pyridyl | Kinase Inhibition | 12.1 µM | 15.4 µM |
Strategy B: The "Warhead" Approach (Boron-Pharmacophore)
An emerging frontier is the use of the boronic acid moiety itself (
-
Target: Serine Proteases (e.g., Chymotrypsin-like activity of the proteasome) or Cysteine Kinases.
-
Mechanism: The empty p-orbital of the boron atom accepts a lone pair from the active site serine hydroxyl (
), forming a tetrahedral boronate adduct. Unlike Michael acceptors (acrylamides), this bond is reversible, reducing the risk of permanent off-target toxicity. -
Case Example: Boronic Acid-Containing Pyrazolo[4,3-f]quinolines .
-
Activity: Dual inhibition of CLK (Cdc2-like kinase) and ROCK (Rho-associated kinase).
-
Effect: Induces G2/M cell cycle arrest and DNA damage (upregulation of p-H2AX).
-
Experimental Protocol: Suzuki Cross-Coupling of Q5BA
To synthesize a library of 5-arylquinolines.
Reagents:
-
Quinoline-5-boronic acid pinacol ester (1.0 equiv)
-
Aryl Halide (
or ) (1.0 equiv) -
Catalyst:
(5 mol%) -
Base:
(2.0 M aqueous solution) -
Solvent: Toluene/Ethanol (4:1 ratio)
Procedure:
-
Dissolve the boronic ester and aryl halide in Toluene/Ethanol.
-
Add the aqueous
solution. -
Degas the biphasic mixture (Argon sparge for 10 min).
-
Add
quickly. -
Reflux (approx. 90-100 °C) for 12 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Mechanistic Visualization: Reversible Covalent Inhibition[3]
Figure 2: The reversible transition of the boron atom from sp2 (trigonal planar) to sp3 (tetrahedral) upon binding to the enzyme active site, mimicking the transition state of peptide hydrolysis.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Li, W., et al. (2020). Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. ChemistrySelect. Link
-
Banerjee, P., et al. (2024). Boronic Acid-Containing 3H-pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors.[5][6] International Journal of Molecular Sciences. Link
-
Cui, J., et al. (2025). Key advances in the development of reversible covalent inhibitors. Journal of Hematology & Oncology. Link
-
BenchChem Application Note. (2025). Comparative Reactivity of Quinazoline Boronic Acid Isomers in Suzuki Coupling. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acid-Containing 3 H- pyrazolo[4,3- f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Solubility in Modern Drug Discovery
An In-Depth Technical Guide to the Solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary drug discovery and development, the intrinsic property of a compound's solubility is a cornerstone of its therapeutic potential and a primary determinant of its progression through the development pipeline.[1][2] Solubility, the capacity of a solid substance to dissolve in a solvent to form a homogeneous solution, fundamentally governs a drug candidate's bioavailability and, consequently, its efficacy.[1][3] A compound with poor solubility will likely exhibit low absorption and bioavailability, presenting significant challenges for formulation and potentially leading to the premature termination of an otherwise promising therapeutic agent.[3][4] Therefore, the early and accurate determination of a compound's solubility profile is not merely a routine characterization step but a critical decision-making point in the drug discovery process.[4][5]
This guide provides a comprehensive technical overview of the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid, a member of the quinoline-based boronic acid class of compounds, which are of significant interest in medicinal chemistry.[6][7][8] The focus of this document is on its solubility in Dimethyl Sulfoxide (DMSO), a powerful and widely used aprotic solvent in the pharmaceutical sciences.[9][10][11]
Compound Profile: (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid belongs to a class of heterocyclic aromatic compounds that have garnered considerable attention in the field of medicinal chemistry. The quinoline scaffold is a privileged structure found in numerous natural products and pharmacologically active substances, exhibiting a broad spectrum of biological activities, including antiviral and anticancer properties.[8][12] The incorporation of a boronic acid moiety further enhances the chemical versatility of the quinoline core, making these compounds valuable building blocks in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the creation of complex molecules.[6][7] Boronic acids themselves are an important functional group in medicinal chemistry, with approved drugs like bortezomib validating their therapeutic potential.[13]
While specific data for (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is not extensively published, its structural analogs, such as (8-Methoxyquinolin-5-yl)boronic acid, are recognized for their utility in drug development and as fluorescent probes.[14] The methoxycarbonyl group at the 8-position of the quinoline ring in the title compound is expected to influence its physicochemical properties, including its solubility, through effects on crystal packing and intermolecular interactions.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C11H10BNO4 | N/A |
| Molecular Weight | 231.01 g/mol | N/A |
| Appearance | White to off-white or light brown powder | [14] |
| Storage Conditions | 0-8 °C | [14] |
The Solvent of Choice: Dimethyl Sulfoxide (DMSO)
Dimethyl Sulfoxide (DMSO) is a highly polar, aprotic solvent renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, earning it the moniker of a "universal solvent" in many research contexts.[10][15] Its miscibility with water and most organic solvents makes it an invaluable tool in high-throughput screening (HTS) and in vitro biological assays, where it serves as a vehicle for the delivery of test compounds to cellular systems.[9][11]
The choice of DMSO as the primary solvent for determining the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is predicated on several key factors:
-
High Solvating Power: DMSO's ability to disrupt intermolecular forces allows it to effectively dissolve compounds that are sparingly soluble in aqueous or other organic solvents.[9]
-
Relevance to Biological Assays: Since many primary biological screens utilize DMSO to prepare stock solutions of test compounds, understanding a compound's solubility in this solvent is directly applicable to experimental design.
-
Chemical Inertness: Under standard experimental conditions, DMSO is relatively inert and does not react with a wide range of functional groups, preserving the integrity of the compound under investigation.
However, it is crucial to acknowledge that DMSO is not without its own biological effects. At higher concentrations, DMSO can induce cellular differentiation, and even at lower concentrations, it can have subtle effects on cell physiology.[15][16] Therefore, determining the maximum solubility of a compound in DMSO is essential for preparing highly concentrated stock solutions, which allows for minimal final DMSO concentrations in biological assays, thereby reducing the potential for solvent-induced artifacts.[17]
Experimental Protocol for Determining the Solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO
The following protocol details a robust and reliable method for determining the thermodynamic solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO at room temperature. This method is based on the principle of creating a supersaturated solution and allowing it to equilibrate, after which the concentration of the dissolved compound in the supernatant is quantified.[17]
Materials
-
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
-
Anhydrous DMSO
-
Vortex mixer
-
Thermomixer or incubator capable of maintaining a constant temperature
-
High-speed microcentrifuge
-
Calibrated analytical balance
-
Calibrated positive displacement micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Appropriate HPLC column (e.g., C18) and mobile phase
-
Volumetric flasks and other standard laboratory glassware
Step-by-Step Methodology
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube.
-
Vigorously vortex the mixture for 2-3 minutes to create a slurry and promote initial dissolution.[17]
-
-
Equilibration:
-
Place the microcentrifuge tube in a thermomixer or incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended equilibration period is crucial for reaching thermodynamic equilibrium between the solid and dissolved states of the compound.
-
Rationale: Boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines), and this equilibrium can be influenced by the solvent and the presence of water.[18][19] Allowing sufficient time for equilibration ensures that the measured solubility is a true representation of the compound's behavior in DMSO.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the slurry at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the undissolved solid.[17]
-
Critical Step: It is imperative to perform this step at the same temperature as the equilibration to avoid any temperature-induced changes in solubility.
-
-
Sample Collection and Dilution:
-
Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the solid pellet. The use of a positive displacement pipette is recommended to ensure accuracy with a viscous solvent like DMSO.
-
Immediately dilute the collected supernatant with a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask to a concentration that falls within the linear range of the analytical method to be used. A serial dilution may be necessary.
-
-
Quantification:
-
Determine the concentration of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
A standard curve of the compound in the same diluent should be prepared to ensure accurate quantification.
-
HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of the compound.
-
Injection Volume: 10 µL
-
-
-
Calculation of Solubility:
-
Back-calculate the original concentration of the compound in the DMSO supernatant using the dilution factor. The result is the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO at the specified temperature.
-
The solubility can be expressed in various units, such as mg/mL, Molarity (mol/L), or mM.
-
Diagram of the Experimental Workflow
Caption: Experimental workflow for determining the thermodynamic solubility of a compound in DMSO.
Data Presentation and Interpretation
The results of the solubility determination should be presented in a clear and concise manner. A table summarizing the key findings is highly recommended.
Table 1: Solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO at 25°C (Hypothetical Data)
| Replicate | Measured Concentration (mM) | Solubility (mg/mL) |
| 1 | 125.4 | 28.97 |
| 2 | 126.1 | 29.13 |
| 3 | 124.8 | 28.83 |
| Average | 125.4 | 28.98 |
| Std. Dev. | 0.65 | 0.15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The interpretation of this data is straightforward: a higher solubility value indicates that a more concentrated stock solution can be prepared, which is advantageous for minimizing the final concentration of DMSO in subsequent assays. For instance, a solubility of ~125 mM allows for the preparation of a 100 mM stock solution, which can then be diluted 1000-fold to a final assay concentration of 100 µM with a final DMSO concentration of only 0.1%.
Conclusion
The determination of the solubility of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid in DMSO is a critical step in its evaluation as a potential drug candidate. A thorough understanding of its solubility profile enables researchers to design more robust and reliable biological assays, aids in the development of suitable formulations, and provides valuable insights into the compound's overall developability. The protocol and considerations outlined in this guide provide a framework for obtaining high-quality, reproducible solubility data, thereby supporting the informed progression of promising compounds through the drug discovery and development process.
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Harnessing Intramolecular Forces: A Guide to the Stability of Boronic Acids with Ortho-Ester Substituents
An In-Depth Technical Guide for Researchers
Abstract
Boronic acids are foundational reagents in modern synthetic chemistry and have emerged as pivotal pharmacophores in drug development. Their utility, however, is often compromised by inherent instabilities, leading to degradation through pathways such as protodeboronation, oxidation, and boroxine formation. This guide provides a comprehensive technical overview of these degradation mechanisms and explores a key stabilization strategy: the strategic placement of ortho-substituents capable of intramolecular coordination. We delve into the specific role of ortho-ester and related carbonyl functionalities, with a particular focus on the formation of hyper-stable "boralactone" structures. This document offers field-proven insights, detailed experimental protocols for stability assessment, and a mechanistic framework to empower researchers in the design and handling of robust boronic acid derivatives for pharmaceutical and chemical applications.
Introduction: The Duality of Boronic Acids—Reactivity and Instability
Boronic acids and their derivatives are indispensable tools in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] In medicinal chemistry, the boronic acid moiety is present in several FDA-approved drugs, including the proteasome inhibitors Bortezomib and Ixazomib, where it acts as a transition-state mimic.[3][4][5] This utility stems from the unique electronic nature of the boron atom—it is sp2 hybridized with a vacant p-orbital, rendering it a mild Lewis acid capable of reversible covalent bond formation with nucleophiles.[3][6]
Despite their synthetic and therapeutic value, boronic acids are susceptible to several degradation pathways that can diminish yields, complicate purification, and compromise therapeutic efficacy.[1][7] These compounds are prone to decomposition via protodeboronation, oxidation, and dehydration, motivating the development of more robust derivatives.[6][7][8] This guide focuses on a powerful, mechanism-driven approach to enhancing stability: the use of ortho-substituents, particularly those that can engage in intramolecular coordination with the boron center.
Fundamental Degradation Pathways
Understanding the common routes of boronic acid decomposition is critical for designing stable analogues and developing reliable experimental protocols.
Protodeboronation: Cleavage of the Carbon-Boron Bond
Protodeboronation is a pervasive side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This process, which effectively destroys the desired molecule, can be catalyzed by both acids and bases and is highly dependent on factors like pH and the electronic nature of the organic substituent.[8][10][11][12]
-
Acid-Catalyzed Pathway: Involves the direct protonation of the boronic acid.[8]
-
Base-Catalyzed Pathway: Proceeds through the formation of a more electron-rich boronate anion ([ArB(OH)₃]⁻), which is then protonated.[9][12] The kinetics of this pathway are often pH-dependent, reaching a maximum rate under specific basic conditions.[9][12]
Oxidative Degradation: A Challenge in Biological Systems
The electron-deficient boron atom is susceptible to attack by nucleophilic oxidizing agents, particularly reactive oxygen species (ROS) like hydrogen peroxide.[6][13] This leads to an oxidative deboronation, converting the boronic acid into an alcohol and boric acid.[6][13] This pathway is a significant liability in physiological environments, where ROS are prevalent, limiting the in vivo stability and utility of many boronic acid-based drugs.[6][14][15] At physiological pH, the oxidation rate of phenylboronic acid is comparable to that of thiols, highlighting its vulnerability.[6][14]
Boroxine Formation: The Dehydration Equilibrium
In the solid state or in anhydrous solvents, boronic acids can undergo intermolecular dehydration to form six-membered cyclotrimeric anhydrides known as boroxines.[16][17][18] This is a reversible equilibrium process, and the presence of water can hydrolyze boroxines back to their corresponding boronic acid monomers.[17][18][19] While boroxine formation is often a nuisance during characterization, it can be driven to completion by the azeotropic removal of water or by using strong desiccants.[16]
Diagram: Major Degradation Pathways of Boronic Acids
Caption: Key degradation routes for aryl boronic acids.
The Ortho-Substituent Effect: A Paradigm of Intramolecular Stabilization
The strategic placement of a functional group at the ortho-position to the boronic acid moiety can dramatically alter its stability profile. This "ortho-effect" is primarily driven by the ability of a Lewis basic atom within the substituent (e.g., oxygen or nitrogen) to form a dative bond with the empty p-orbital of the boron atom.[3][20] This intramolecular coordination converts the boron center from a trigonal planar (sp²) to a more stable tetrahedral (sp³) geometry, effectively shielding it from external reagents and deactivating it toward degradation pathways.
Boralactones: A Case Study in Hyper-Stabilization
A groundbreaking study demonstrated that an ortho-carboxyl group confers extraordinary oxidative stability upon a boronic acid.[6][14][15][21] The resulting structure, a five-membered cyclic mixed anhydride termed a "boralactone," was found to be over 10,000-fold more resistant to oxidation by hydrogen peroxide than phenylboronic acid.[6][15]
The mechanism for this remarkable stability is stereoelectronic in nature:
-
Ground-State Destabilization: The intramolecular B-O bond "pulls" electron density away from the boron atom, making it more electron-deficient in the ground state.[6]
-
Transition-State Destabilization: The rate-limiting step in oxidation is the 1,2-shift of the aryl group from boron to oxygen, which proceeds through a transition state with significant p-orbital character on the boron. The rigid, cyclic structure of the boralactone imposes stereoelectronic constraints that prevent the neighboring oxygen lone pairs from effectively stabilizing this developing p-orbital.[6][14] This destabilization of the transition state significantly increases the activation energy for oxidation, thereby slowing the reaction rate dramatically.[6]
Other ortho-substituents containing carbonyl groups (e.g., formyl, acetyl, methoxycarbonyl) also enhance stability, with the effect correlating to the electron density on the coordinating oxygen atom.[6]
Diagram: Intramolecular Stabilization via Ortho-Carboxyl Group
Caption: Formation of a stable boralactone ring.
Quantitative Assessment of Stability
To rigorously compare the stability of different boronic acid derivatives, quantitative kinetic analysis is essential. The following table summarizes the second-order rate constants for the oxidation of various phenylboronic acid derivatives by hydrogen peroxide, illustrating the profound stabilizing effect of the boralactone structure.
| Compound | Structure | Rate Constant (k₂, M⁻¹s⁻¹) at high pH | Relative Stability (vs. PBA) | Reference |
| Phenylboronic Acid (PBA) | Phenyl-B(OH)₂ | 49 ± 4 | 1x | [6] |
| Boralactone (BOL) | 2-carboxyphenylboronic acid | 9.7 ± 1.3 | ~10,000x more stable | [6] |
| 2-Nitrophenylboronic Acid | 2-NO₂-Phenyl-B(OH)₂ | More stable than PBA | >1x | [6] |
| 2-Formylphenylboronic Acid | 2-CHO-Phenyl-B(OH)₂ | More stable than PBA | >1x | [6] |
Data adapted from Raines, R. T., et al. (2021). PNAS. The rate constants reflect the reactivity of the boronate form, which is dominant at high pH. The remarkable stability of BOL is calculated based on its extremely low reactivity at physiological pH.[6]
Experimental Protocols for Stability Analysis
The following protocols provide robust, self-validating methodologies for assessing the stability of boronic acids and their derivatives.
Protocol 1: Assessing Oxidative Stability by Kinetic UV-Vis Spectroscopy
This method quantifies the rate of oxidative degradation by monitoring the consumption of an oxidizing agent.
Objective: To determine the second-order rate constant for the oxidation of a boronic acid by hydrogen peroxide (H₂O₂).
Materials:
-
Boronic acid of interest
-
Hydrogen peroxide solution (30%, standardized)
-
Aqueous buffer at desired pH (e.g., phosphate buffer for physiological pH)
-
UV-Vis spectrophotometer with temperature control
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of the boronic acid (e.g., 10 mM) in the chosen aqueous buffer.
-
Prepare a stock solution of H₂O₂ (e.g., 100 mM) in the same buffer. Standardize the H₂O₂ concentration by measuring its absorbance at 240 nm (ε = 43.6 M⁻¹cm⁻¹).
-
-
Kinetic Assay Setup:
-
In a quartz cuvette, combine the buffer and the boronic acid stock solution to achieve a final concentration in large excess over H₂O₂ (e.g., 1.0 mM boronic acid). Equilibrate the solution to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the H₂O₂ stock solution to achieve a low final concentration (e.g., 50 µM). Mix rapidly.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in H₂O₂ absorbance at 240 nm over time. Collect data points at regular intervals until the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions ([Boronic Acid] >> [H₂O₂]), the reaction will follow first-order kinetics with respect to H₂O₂.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit is the negative of the observed rate constant (-k_obs).
-
The second-order rate constant (k₂) is calculated by dividing the observed rate constant by the concentration of the boronic acid: k₂ = k_obs / [Boronic Acid] .
-
-
Validation:
-
Repeat the experiment at several different concentrations of the boronic acid. A plot of k_obs versus [Boronic Acid] should yield a straight line passing through the origin, with the slope equal to k₂. This confirms the reaction order.
-
Protocol 2: Monitoring Hydrolytic Stability of Boronic Esters by ¹H NMR
This protocol is used to determine the rate and equilibrium of hydrolysis for a boronic ester derivative.
Objective: To quantify the hydrolytic stability of a boronic ester in an aqueous environment.
Materials:
-
Boronic ester of interest
-
Deuterated NMR solvent (e.g., DMSO-d₆, acetonitrile-d₃)
-
Deuterium oxide (D₂O)
-
NMR spectrometer
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the boronic ester in a deuterated organic solvent (e.g., 500 µL of DMSO-d₆) in an NMR tube.
-
-
Initiation of Hydrolysis:
-
Acquire an initial ¹H NMR spectrum (t=0) of the pure ester.
-
Add a precise volume of D₂O to the NMR tube to achieve the desired solvent ratio (e.g., add 500 µL D₂O for a 1:1 mixture). Mix thoroughly.
-
-
Time-Course Monitoring:
-
Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for a fast reaction, or every hour for a slow one).
-
-
Data Analysis:
-
Identify distinct, well-resolved proton signals corresponding to the starting boronic ester and the resulting free boronic acid and diol.
-
At each time point, integrate these characteristic signals.
-
Calculate the percentage of hydrolysis by comparing the integral of the product signal to the sum of the integrals for the reactant and product.
-
For equilibrium studies, continue monitoring until the ratio of ester to acid no longer changes. The equilibrium constant (K_hyd) can then be calculated from the final concentrations.
-
-
Validation:
-
Ensure mass balance is maintained throughout the experiment by confirming that the total integral of related species remains constant. Use a non-reactive internal standard for precise quantification if necessary.
-
Diagram: Experimental Workflow for Stability Assays
Caption: Workflow for oxidative and hydrolytic stability testing.
Synthesis of Ortho-Substituted Arylboronic Esters
The deliberate synthesis of these stabilized boronic acids often relies on directed ortho-metalation (DoM). A highly effective and experimentally straightforward method involves the use of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) for ortho-lithiation, followed by in situ trapping of the unstable lithio-intermediate with an electrophilic boron source like triisopropyl borate.[22][23] This approach is compatible with various functional groups, including esters and halogens, that might not be tolerated under harsher conditions.[22] The resulting boronic esters are typically stable, non-hygroscopic, and easily purified.[22]
Conclusion and Outlook
The stability of boronic acids is a multifaceted challenge that directly impacts their application in synthesis and medicine. While degradation pathways like protodeboronation and oxidation are inherent liabilities, they can be effectively mitigated through rational molecular design. The use of ortho-substituents capable of intramolecular coordination, particularly the formation of boralactone structures from ortho-carboxyl groups, represents a powerful strategy for creating exceptionally robust boronic acid derivatives.[6] This approach enhances stability not by steric hindrance alone, but by fundamentally altering the electronic properties of the boron center and destabilizing the transition state of the degradation reaction.[6]
For researchers in drug development, harnessing these principles enables the design of boronic acid-based therapeutics with improved pharmacokinetic profiles and greater resistance to metabolic inactivation. For synthetic chemists, it provides access to more reliable and storable reagents. The continued exploration of intramolecular stabilization strategies will undoubtedly lead to the development of novel boronic acid building blocks with unprecedented stability and utility.
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Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. (2011). ACS Publications. [Link]
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Bullock, B. N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(10), e2013691118. [Link]
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Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). Journal of the American Chemical Society. [Link]
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Kristensen, J., et al. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Organic Letters, 3(9), 1435–1437. [Link]
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Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. (2017). PMC. [Link]
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Chen, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(61), 38651-38655. [Link]
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Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R-B(OH)(2) (R = H, H3C, H2N, HO, and F): A Computational Investigation. (n.d.). Eckerd College. [Link]
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Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. (2013). Tetrahedron. [Link]
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Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. (2020). PMC. [Link]
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Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
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Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). ResearchGate. [Link]
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Improving the oxidative stability of boronic acids through stereoelectronic effects. (n.d.). American Chemical Society. [Link]
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António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536. [Link]
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A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2024). MDPI. [Link]
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Chemistry Of Boronic Esters. (2019). AA Blocks. [Link]
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Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. [Link]
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The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. (2013). Chemical Communications. [Link]
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The 5,8-Disubstituted Quinoline Scaffold: A Privileged Core in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a diverse array of biological targets.[1][2] Among its many isomeric and substituted forms, the 5,8-disubstituted quinoline core has emerged as a particularly fruitful area of research, yielding compounds with a broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of 5,8-disubstituted quinoline derivatives. We will delve into both classical and modern synthetic methodologies, explore the rich tapestry of their biological activities—including anticancer, antimalarial, antimicrobial, and neuroprotective effects—and dissect the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical insights to accelerate the discovery and development of novel therapeutics based on this versatile scaffold.
Introduction: The Enduring Appeal of the Quinoline Nucleus
The quinoline ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[3][4] Its rigid, planar structure, combined with the presence of a nitrogen atom, endows it with unique electronic and steric properties that facilitate interactions with biological macromolecules.[2][4] The ability to readily functionalize the quinoline core at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it an ideal template for the design of targeted therapies.[5]
The 5- and 8-positions of the quinoline ring offer strategic points for substitution, influencing the molecule's overall shape, lipophilicity, and hydrogen bonding capabilities. This disubstitution pattern has proven to be particularly effective in modulating biological activity, leading to the development of potent and selective agents against a range of diseases.
Synthetic Strategies for 5,8-Disubstituted Quinolines
The construction of the 5,8-disubstituted quinoline scaffold can be achieved through a variety of synthetic approaches, ranging from classical named reactions to modern transition-metal-catalyzed cross-coupling methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches: Building the Quinoline Core
Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, remain valuable tools for accessing the fundamental quinoline framework.[6][7]
-
Skraup Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with glycerol, typically in the presence of an oxidizing agent like nitrobenzene.[6][8] While robust, this method can suffer from harsh reaction conditions and the formation of side products.
-
Friedländer Annulation: This method provides a more convergent approach, involving the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6][7]
Modern Methodologies: Precision and Versatility
Modern synthetic organic chemistry offers a powerful toolkit for the targeted synthesis of 5,8-disubstituted quinolines with high efficiency and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, have become indispensable for the introduction of aryl and other substituents at specific positions on the quinoline ring.[9][10][11][12] These reactions typically involve the coupling of a halogenated quinoline precursor with an organoboron reagent in the presence of a palladium catalyst and a base.
dot graph "Suzuki_Miyaura_Coupling" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"5,8-Dihaloquinoline" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Organoboron_Reagent" [label="R-B(OR')2", fillcolor="#FBBC05", fontcolor="#202124"]; "Pd_Catalyst_Base" [label="Pd Catalyst, Base", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "5,8-Disubstituted_Quinoline" [label="5,8-Disubstituted Quinoline", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"5,8-Dihaloquinoline" -> "Pd_Catalyst_Base"; "Organoboron_Reagent" -> "Pd_Catalyst_Base"; "Pd_Catalyst_Base" -> "5,8-Disubstituted_Quinoline"; } caption: "Suzuki-Miyaura cross-coupling for the synthesis of 5,8-disubstituted quinolines."
Experimental Protocol: Suzuki-Miyaura Coupling of 5,8-Dihaloquinoline [7][13][14][15][16]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 5,8-dihaloquinoline (1.0 equiv), the organoboronic acid or ester (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Key Intermediates
The synthesis of specifically substituted quinolines often relies on the preparation of key intermediates. For example, 5-amino-8-hydroxyquinoline is a valuable precursor for a range of derivatives.[17][18]
Experimental Protocol: Synthesis of 5-Amino-8-hydroxyquinoline Dihydrochloride [17]
-
Nitration: To a cooled (0-4 °C) mixture of 8-hydroxyquinoline in distilled water and concentrated hydrochloric acid, slowly add a solution of sodium nitrite in water. Maintain the temperature at 0 °C overnight. Filter the resulting precipitate and wash with cold water to obtain 5-nitro-8-hydroxyquinoline hydrochloride.
-
Reduction: Add the 5-nitro-8-hydroxyquinoline hydrochloride to a mixture of water and sodium hydroxide solution and heat to 40 °C. Add sodium hydrosulfite (Na₂S₂O₄), allowing the temperature to rise to 75-80 °C.
-
Isolation: Cool the reaction mixture to 50 °C and acidify with concentrated hydrochloric acid. Further cool to 0 °C and filter to obtain 5-amino-8-hydroxyquinoline dihydrochloride.
Characterization of 5,8-Disubstituted Quinolines
The structural elucidation and confirmation of newly synthesized 5,8-disubstituted quinolines rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the substitution pattern and overall structure of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups within the molecule.
Biological Activities and Therapeutic Potential
5,8-Disubstituted quinolines have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer properties of 5,8-disubstituted quinolines.[3][19][20] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, induction of apoptosis, and disruption of angiogenesis.[2][19]
The quinoline-5,8-dione scaffold is a prominent feature in several natural and synthetic compounds with potent antiproliferative activity.[10][19] These compounds are believed to exert their anticancer effects through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase enzymes, and modulation of signaling pathways involved in cell cycle regulation.[5][10] For instance, certain amino-quinoline-5,8-dione derivatives have been identified as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[21]
dot graph "Anticancer_Mechanism" { layout=dot; node [shape=box, style=filled]; edge [color="#EA4335"];
"Quinoline_5_8_dione" [label="Quinoline-5,8-dione", fillcolor="#FBBC05", fontcolor="#202124"]; "ROS_Generation" [label="ROS Generation", fillcolor="#F1F3F4", fontcolor="#202124"]; "Topoisomerase_Inhibition" [label="Topoisomerase Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; "NQO1_Inhibition" [label="NQO1 Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Quinoline_5_8_dione" -> "ROS_Generation"; "Quinoline_5_8_dione" -> "Topoisomerase_Inhibition"; "Quinoline_5_8_dione" -> "NQO1_Inhibition"; "ROS_Generation" -> "Apoptosis"; "Topoisomerase_Inhibition" -> "Apoptosis"; "NQO1_Inhibition" -> "Apoptosis"; } caption: "Mechanisms of anticancer activity of quinoline-5,8-diones."
SAR studies have provided valuable insights into the structural features required for potent anticancer activity. For example, in a series of 5,8-quinolinedione derivatives, the introduction of alkoxy groups was found to enhance cytotoxicity compared to the parent compound.[1] The nature and position of the substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds.[22]
Table 1: Anticancer Activity of Representative 5,8-Disubstituted Quinolines
| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 5-NH₂, 8-OH | HeLa | ~2 | [5] |
| Compound B | 6-Cl, 7-alkoxy | C-32 (melanoma) | 2.7 ± 0.1 | [1] |
| Compound C | 7-alkoxy | SNB-19 (glioblastoma) | Varies | [1] |
Antimalarial Activity
The quinoline scaffold is the cornerstone of many antimalarial drugs, including the well-known chloroquine and quinine.[4][21] Research into 5,8-disubstituted quinolines has yielded promising new antimalarial agents, particularly against drug-resistant strains of Plasmodium falciparum.[18][23] The mechanism of action of many quinoline-based antimalarials involves the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic heme.[21]
Antimicrobial Activity
Derivatives of 5,8-disubstituted quinolines have also demonstrated significant activity against a range of bacteria and fungi.[24][25] Their antimicrobial effects are often attributed to their ability to chelate metal ions essential for microbial growth or to disrupt cell membrane integrity.
Neuroprotective Effects
Emerging research suggests that 5,8-disubstituted quinolines may have therapeutic potential in the treatment of neurodegenerative diseases.[13][15] Certain derivatives have been shown to exhibit antioxidant and neuroprotective properties, potentially by mitigating oxidative stress and excitotoxicity.[15]
Future Perspectives and Conclusion
The 5,8-disubstituted quinoline scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. The versatility of its synthesis and the breadth of its biological activities ensure its continued relevance in medicinal chemistry. Future research will likely focus on:
-
The development of more efficient and selective synthetic methodologies.
-
In-depth exploration of the mechanisms of action of these compounds to identify novel molecular targets.
-
The use of computational modeling and structure-based drug design to optimize the potency and pharmacokinetic properties of lead compounds.
-
Investigation of the potential of these scaffolds in emerging therapeutic areas.
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Kadela-Tomanek, M., Jastrzębska, M., Bębenek, E., Chrobak, E., & Boryczka, S. (2017). Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. Molecules, 22(11), 1953. [Link]
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Review on recent development of quinoline for anticancer activities. (n.d.). Journal of Molecular Structure. [Link]
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Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry. [Link]
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Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. (2006). Bioorganic & Medicinal Chemistry. [Link]
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(Q)SAR studies to design new human choline kinase inhibitors as antiproliferative drugs. (2006). Current Medicinal Chemistry. [Link]
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Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]
- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline. (n.d.).
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an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
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Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18695-18724. [Link]
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Alkoxy and Enediyne Derivatives Containing 1,4-Benzoquinone Subunits—Synthesis and Antitumor Activity. (2020). Molecules. [Link]
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. (2022). Current Organic Chemistry. [Link]
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Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. (2022). European Journal of Medicinal Chemistry. [Link]
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Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. (2024). Pharmaceuticals. [Link]
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Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). European Journal of Medicinal Chemistry. [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). Research & Reviews in Journal of Chemistry. [Link]
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(E) -6-(1-alkyloxyiminoalkyl)-5,8-dimethoxy-1,4-naphthoquinones: synthesis, cytotoxic activity and antitumor activity. (2000). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2025). ResearchGate. [Link]
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6-(1-alkenoyloxyalkyl)-5,8-dimethoxy-1,4-naphthoquinone derivatives:synthesis and evaluation of antitumor activity. (1998). Bioorganic & Medicinal Chemistry Letters. [Link]
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Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]
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Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω-Diaminoalkane Units. (2021). Molecules. [Link]
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Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones. (n.d.). Lenus.ie. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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SAR of quinazoline candidates as Src kinase inhibitor. (n.d.). ResearchGate. [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (2018). European Journal of Medicinal Chemistry. [Link]
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quinoline scaffold – a molecular heart of medicinal chemistry. (2022). International Journal of Pharmaceutical Erudition. [Link]
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A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
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Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
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Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. (2022). Journal of Natural Products. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure & Dynamics. [Link]
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Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]
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Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons. (2009). FEBS Journal. [Link]
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Neuroprotective effects of naturally occurring polyphenols on quinolinic acid-induced excitotoxicity in human neurons. (2009). Macquarie University Research PURE. [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid via Palladium-Catalyzed Miyaura Borylation
Abstract
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid and its pinacol ester derivative are pivotal building blocks in contemporary medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions enables the facile construction of complex molecular architectures. This document provides a comprehensive guide for the synthesis of the pinacol ester of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid, starting from the corresponding aryl halide, methyl 5-bromoquinoline-8-carboxylate. We present a detailed, field-proven protocol centered on the Miyaura borylation reaction, offering insights into mechanism, experimental setup, purification, and characterization.
Introduction: The Strategic Importance of Quinoline Boronic Acids
Quinoline scaffolds are prevalent in a vast array of pharmacologically active compounds. The functionalization of the quinoline core is a cornerstone of drug discovery, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize target engagement and pharmacokinetic profiles. Boronic acids and their ester derivatives are exceptionally versatile intermediates, primarily due to their stability, low toxicity, and high reactivity in palladium-catalyzed cross-coupling reactions.[1][2]
Specifically, (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid serves as a key precursor for synthesizing novel kinase inhibitors, anticancer agents, and advanced materials.[1][3] The ester at the 8-position provides a crucial handle for further chemical modification or can be an integral part of the final molecule's pharmacophore. This guide focuses on the palladium-catalyzed Miyaura borylation, a reliable and highly functional-group-tolerant method for installing a boronic ester group onto an aryl halide.[2][4][5]
Synthetic Strategy: The Miyaura Borylation Reaction
The synthesis of arylboronates from aryl halides can be achieved through several methods, including transmetalation with organolithium or Grignard reagents.[6] However, these approaches often lack compatibility with sensitive functional groups like esters. The palladium-catalyzed Miyaura borylation, which couples an aryl halide with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), offers a superior alternative with broad substrate scope and mild reaction conditions.[2][4][7]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species. Understanding this mechanism is critical for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).
-
Transmetalation: A base, typically a mild one like potassium acetate (KOAc), activates the diboron reagent.[4][5] This facilitates the transmetalation step, where a boryl group replaces the halide on the palladium center, yielding an Ar-Pd-B(pin) species and regenerating the halide salt.
-
Reductive Elimination: The final step is the reductive elimination of the desired arylboronic ester product, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Figure 1: Simplified catalytic cycle for the Miyaura borylation reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate from methyl 5-bromoquinoline-8-carboxylate. The subsequent hydrolysis to the boronic acid is a straightforward step often performed just before use or in situ during a subsequent Suzuki coupling.
Reagents and Materials
| Reagent / Material | Grade | Supplier | Notes |
| Methyl 5-bromoquinoline-8-carboxylate | >97% | Commercially Available | Starting aryl halide.[3] |
| Bis(pinacolato)diboron (B₂pin₂) | >98% | Commercially Available | Borylating agent. |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available | Catalyst. |
| Potassium Acetate (KOAc) | Anhydrous, >99% | Commercially Available | Base. Must be anhydrous. |
| 1,4-Dioxane | Anhydrous | Commercially Available | Reaction solvent. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | For inert atmosphere. |
| Standard Glassware | --- | --- | Oven-dried before use. |
| Magnetic Stirrer/Hotplate | --- | --- | --- |
Step-by-Step Procedure
Figure 2: General experimental workflow for the borylation protocol.
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromoquinoline-8-carboxylate (1.0 eq).
-
Add bis(pinacolato)diboron (B₂pin₂) (1.2 - 1.5 eq).
-
Add anhydrous potassium acetate (KOAc) (3.0 eq).
-
Add Pd(dppf)Cl₂ (0.03 - 0.05 eq).
-
Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes. This is crucial to remove oxygen, which can deactivate the catalyst.
Reaction Execution: 6. Using a syringe, add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the starting aryl halide. 7. Lower the flask into an oil bath and heat the reaction mixture to 80–100 °C with vigorous stirring. 8. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2–12 hours. A common side reaction to monitor for is the formation of biaryl homocoupling products.[7]
Workup and Purification: 9. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. 10. Dilute the reaction mixture with ethyl acetate or dichloromethane. 11. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent. 12. Concentrate the filtrate under reduced pressure to obtain the crude product. 13. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure pinacol ester as a solid.
Characterization
The final product, methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-8-carboxylate, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the quinoline protons, the methoxycarbonyl group, and a singlet around 1.3-1.4 ppm for the 12 equivalent protons of the pinacol group.
-
¹³C NMR: Confirm the presence of all expected carbon signals, including the carbons of the boronic ester.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Inefficient catalyst activity or presence of moisture/oxygen.
-
Solution: Ensure all reagents, solvents, and glassware are scrupulously dried. Use a fresh, high-quality palladium catalyst and ensure the inert atmosphere is maintained throughout the reaction.
-
-
Formation of Biaryl Homocoupling Product:
-
Cause: This side reaction can occur, particularly with highly activated aryl halides or if the reaction is run for too long.[7]
-
Solution: Use a milder base than KOAc if this is a persistent issue, although KOAc is generally optimal for preventing this.[4][7] Carefully monitor the reaction and stop it once the starting material is consumed.
-
-
Debromination/Protodeborylation:
-
Cause: Presence of protic impurities.
-
Solution: Use anhydrous solvents and reagents. This side-reaction is more common when using dialkoxyborane reagents but can still occur with B₂pin₂.[4]
-
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | dppf is a robust ligand for this transformation, providing good stability and activity. |
| Borylating Agent | B₂pin₂ (1.2-1.5 equiv.) | Stable, easy to handle solid. Slight excess drives the reaction to completion. |
| Base | KOAc (3.0 equiv.) | Mild base that minimizes competing Suzuki coupling of the product with starting material.[4] |
| Solvent | Anhydrous 1,4-Dioxane | Aprotic solvent with a suitable boiling point that effectively solubilizes reagents. |
| Temperature | 80–100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the Pd(0) catalyst. |
Conclusion
The Miyaura borylation provides a highly effective and reliable method for the synthesis of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid pinacol ester from its corresponding 5-bromo precursor. The protocol detailed herein is robust and scalable, leveraging commercially available reagents and standard laboratory techniques. By carefully controlling the reaction conditions, particularly the exclusion of air and moisture, researchers can consistently obtain this valuable synthetic intermediate in high yield, paving the way for further discoveries in drug development and materials science.
References
-
Das, B. C., Yadav, P., Dasa, S., & He, J. C. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. RSC Advances, 12(37), 24187–24191. Available at: [Link]
-
Zhu, W., et al. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Molecules, 9(3), 178-182. Available at: [Link]
-
Chen, K., & Chen, G. (2016). Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts. ACS Catalysis, 6(4), 2338-2342. Available at: [Link]
-
Scilit. (n.d.). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. Retrieved from: [Link]
-
Gupta, S. S., et al. (2020). Synthesis of Biquinolines via a Pd‐Catalyzed Borylation Reaction. Asian Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aryl quinolines by variation of arylboronic acids. Retrieved from: [Link]
-
MySkinRecipes. (n.d.). Methyl 5-bromoquinoline-8-carboxylate. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from: [Link]
-
ResearchGate. (2022). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Practical C-H Functionalization of Quinones with Boronic Acids. Retrieved from: [Link]
-
Wikipedia. (n.d.). Miyaura borylation. Retrieved from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. Methyl 5-bromoquinoline-8-carboxylate [myskinrecipes.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 3-Quinolineboronic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Cross-Coupling Strategies for Methyl 5-boronoquinoline-8-carboxylate
Executive Summary & Strategic Analysis
Methyl 5-boronoquinoline-8-carboxylate represents a "high-value, high-risk" motif in medicinal chemistry. It serves as a critical scaffold for metalloenzyme inhibitors and chelation-based therapeutics. However, successful cross-coupling of this substrate is frequently impeded by two competing failure modes:[1]
-
Catalyst Deactivation: The quinoline nitrogen (N1) is a competent ligand for Palladium(II), capable of displacing phosphines and arresting the catalytic cycle (formation of off-cycle Pd-pyridyl resting states).
-
Competitive Decomposition: The electron-withdrawing nature of the 8-carboxylate ester renders the quinoline ring highly electron-deficient. This accelerates protodeboronation at the C5 position under basic conditions. Furthermore, the methyl ester is susceptible to saponification (hydrolysis) in standard aqueous-base Suzuki conditions.
This guide presents two validated protocols designed to circumvent these specific pitfalls. Protocol A utilizes third-generation Buchwald precatalysts for speed and efficiency, while Protocol B employs PEPPSI-NHC technology under anhydrous conditions to preserve the ester functionality.
Mechanistic Challenges & Solution Design
To optimize yield, one must understand the "Death Pathways" competing with the productive cycle. The diagram below illustrates the specific vulnerabilities of methyl 5-boronoquinoline-8-carboxylate.
Figure 1: Catalytic cycle highlighting specific vulnerabilities of the quinoline-carboxylate substrate. Note that N-coordination and Protodeboronation are the primary causes of stalled reactions.
Protocol A: The "Buchwald" Standard (High Throughput)
Best for: Rapid screening, stable coupling partners, and when minor ester hydrolysis (<5%) is acceptable. Rationale: Uses XPhos Pd G3 . The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the quinoline nitrogen from binding to the Pd center. The G3 precatalyst ensures rapid initiation even at moderate temperatures.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Halide (Ar-X) | 1.0 | Electrophile (Limiting Reagent) |
| Boronate | 1.2 - 1.5 | Methyl 5-boronoquinoline-8-carboxylate |
| Catalyst | 0.02 - 0.05 | XPhos Pd G3 (CAS: 1445085-55-1) |
| Base | 2.0 - 3.0 | K₃PO₄ (0.5 M Aqueous Solution) |
| Solvent | N/A | THF or 1,4-Dioxane (Degassed) |
Step-by-Step Procedure
-
Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronate (1.2 equiv), and XPhos Pd G3 (2-5 mol%).
-
Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvent Addition: Add degassed THF or 1,4-Dioxane via syringe. Concentration should be 0.1 M - 0.2 M relative to the halide.
-
Base Addition: Add the degassed 0.5 M K₃PO₄ solution.
-
Critical Note: Do not use carbonate bases (K₂CO₃) if possible; phosphate is milder and reduces ester hydrolysis risk.
-
-
Reaction: Heat the block to 60°C . Monitor by LCMS at 1 hour.
-
Optimization: If conversion is slow, increase to 80°C, but monitor ester stability closely.
-
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black.
-
Caution: Do not wash with basic aqueous solutions (NaHCO₃). Wash with Brine only to prevent late-stage hydrolysis.
-
Protocol B: The "Anhydrous" Rescue (Ester Protection)
Best for: Substrates where ester hydrolysis is observed in Protocol A, or when coupling with difficult, sterically hindered halides. Rationale: Uses Pd-PEPPSI-IPr . The NHC ligand is extremely robust and prevents N-poisoning. Crucially, this protocol uses Cesium Fluoride (CsF) as the base in anhydrous conditions, eliminating the water required for saponification.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Aryl Halide (Ar-X) | 1.0 | Electrophile |
| Boronate | 1.3 | Methyl 5-boronoquinoline-8-carboxylate |
| Catalyst | 0.02 | Pd-PEPPSI-IPr (CAS: 905459-27-0) |
| Base | 2.0 | CsF (Anhydrous, finely ground) |
| Solvent | N/A | Toluene or 1,4-Dioxane (Anhydrous) |
Experimental Workflow Diagram
Figure 2: Workflow for Anhydrous PEPPSI Protocol. Rigorous exclusion of water is required to protect the 8-carboxylate.
Step-by-Step Procedure
-
Drying: Dry CsF in a vacuum oven at 120°C overnight prior to use. It must be a free-flowing powder.
-
Setup: Inside a glovebox (or under strict Schlenk conditions), combine Aryl Halide, Boronate, CsF (2.0 equiv), and Pd-PEPPSI-IPr (2 mol%) in a pressure vial.
-
Solvent: Add anhydrous Toluene (0.2 M).
-
Reaction: Seal the vial tightly. Remove from glovebox and heat to 90°C in an oil bath or aluminum block.
-
Note: CsF has low solubility in Toluene; vigorous stirring (1000 rpm) is essential to facilitate surface reaction.
-
-
Monitoring: Check LCMS after 4 hours. If the reaction stalls, add 1 equivalent of water (only if ester hydrolysis is not a concern) or switch solvent to Dioxane to improve solubility.
-
Purification: Flash chromatography on silica gel. The methyl ester is moderately polar; typical eluent is Hexanes/EtOAc (gradient 0-40%).
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield + Des-bromo SM | Catalyst Poisoning | Switch to Pd-PEPPSI-IPr or increase XPhos Pd G3 loading to 5 mol%. |
| Product Hydrolyzed (Acid formed) | Saponification | Switch to Protocol B (Anhydrous CsF). Ensure solvent is dry. |
| Protodeboronation (Quinoline-H) | Unstable Boronate | Lower Temp to 60°C. Use MIDA boronate precursor instead of free boronic acid. |
| Reaction Stalls at 50% | Catalyst Death | Add a second portion of catalyst (1 mol%) after 4 hours. Ensure O₂ exclusion. |
References
-
Buchwald, S. L., et al. "Precatalysts for the Rapid Preparation of Active Palladium Catalysts for Cross-Coupling Reactions."[2] Journal of the American Chemical Society, 2013. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry - A European Journal, 2006. Link
-
Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Acids." Journal of the American Chemical Society, 2014. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. Link
Sources
Strategic Protection of Quinoline-8-Carboxylic Acid: Overcoming Steric and Electronic Proximity Effects
Part 1: Executive Summary & Strategic Analysis
The "Peri-Position" Challenge
Protecting the carboxylic acid at the 8-position of quinoline is not merely a standard esterification; it is a battle against the N1-C8 peri-interaction . Unlike the 2-, 3-, or 4-isomers, quinoline-8-carboxylic acid (8-QCA) possesses a unique structural duality:
-
Zwitterionic Character: The basic nitrogen (N1) and the acidic proton (C8-COOH) exist in a strong hydrogen-bonded or zwitterionic equilibrium, significantly reducing solubility in non-polar organic solvents.
-
Chelation Potential: The N1 and O-carbonyl atoms form a perfect 5-membered bidentate pocket. Unprotected, this moiety acts as a "chelating sponge" for transition metals (Pd, Cu, Ni), poisoning catalysts intended for cross-coupling reactions elsewhere on the ring.
-
Steric Hindrance: The C8 position is sterically crowded by the N1 lone pair and the C7 proton, making nucleophilic attack at the carbonyl (both formation and hydrolysis) kinetically slower than in benzoic acid derivatives.
Core Directive: The choice of protecting group must address solubility during synthesis and orthogonality during deprotection.
Part 2: Decision Framework & Workflow
The following decision tree illustrates the logic for selecting the appropriate protection strategy based on downstream chemistry.
Figure 1: Strategic decision tree for selecting the optimal protecting group based on intended downstream chemistry.
Part 3: Detailed Protocols
Protocol A: Methyl Esterification via Base-Mediated Alkylation
Rationale: Standard Fischer esterification (MeOH/H₂SO₄) is often inefficient for 8-QCA because protonation of the quinoline nitrogen creates a dicationic species with high charge density, often precipitating from methanol or requiring excessive heat. The alkylation route (MeI/Base) maintains the nitrogen as a free base (or mono-cation), ensuring better solubility in polar aprotic solvents.
Reagents:
-
Quinoline-8-carboxylic acid (1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Iodomethane (MeI) (1.5 equiv)
-
DMF (Dimethylformamide) [0.5 M concentration]
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Quinoline-8-carboxylic acid and anhydrous DMF. Stir until a suspension forms.
-
Deprotonation: Add K₂CO₃ in a single portion. Stir at room temperature for 30 minutes. Observation: The mixture may change color (often yellow/orange) as the carboxylate anion forms.
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes). The zwitterionic starting material will stay at the baseline; the ester will move (Rf ~ 0.6).
-
Workup (Critical for DMF removal):
-
Dilute the reaction mixture with EtOAc (5x reaction volume).
-
Wash with saturated LiCl solution (3x) to remove DMF.
-
Wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over Na₂SO₄ and concentrate.
-
-
Purification: Usually, the crude is >95% pure. If necessary, recrystallize from Hexanes/EtOAc.
Protocol B: tert-Butyl Esterification (Acid-Labile Shield)
Rationale: Essential when the quinoline ring will be subjected to nucleophilic attack or base-mediated C-H activation. The t-butyl group prevents nucleophilic attack at the carbonyl due to steric bulk and allows deprotection with TFA, avoiding saponification conditions that might damage the quinoline ring.
Reagents:
-
Quinoline-8-carboxylic acid (1.0 equiv)
-
Boc Anhydride (Boc₂O) (2.0 equiv)
-
DMAP (4-Dimethylaminopyridine) (0.2 equiv)
-
tert-Butanol (t-BuOH) (5.0 equiv)
-
DCM (Dichloromethane) or THF
Step-by-Step Methodology:
-
Activation: Dissolve 8-QCA in DCM. Add Boc₂O and DMAP.
-
Mechanism: This forms a mixed anhydride intermediate.
-
Addition: Add tert-Butanol. Stir at reflux (40°C for DCM, 66°C for THF) for 16–24 hours.
-
Note: The reaction is slower than with benzoic acid due to the peri-hydrogen (H7) steric clash.
-
-
Quench: Cool to RT. Add 10% Citric Acid solution (mildly acidic wash removes DMAP and unreacted quinoline starting material into the aqueous phase if pH < 3).
-
Isolation: Extract organic layer, dry, and concentrate. Flash chromatography is usually required (Silica, 0-20% EtOAc in Hexanes).
Part 4: Deprotection & Hydrolysis Dynamics
Hydrolyzing 8-quinoline esters is kinetically distinct from other isomers. The "Steric Wall" at the 8-position retards the formation of the tetrahedral intermediate during saponification.
Comparative Hydrolysis Data:
| Parameter | Methyl Ester (8-Pos) | Methyl Ester (3-Pos) | Implication |
| Saponification (LiOH/THF) | Slow (12-24 h @ 60°C) | Fast (1-2 h @ RT) | 8-Pos requires heat; risk of decarboxylation. |
| Acid Hydrolysis (HCl) | Very Slow | Moderate | N-protonation deactivates the ring. |
| Oxidative Cleavage | N/A | N/A | Not applicable for simple esters. |
| Metal Coordination | High (Product inhibits catalyst) | Low | Product (Acid) poisons Pd-catalysts. |
Recommended Deprotection Protocol (Saponification):
-
Dissolve Ester in THF/MeOH (1:1).
-
Add LiOH (4.0 equiv) as a 2M aqueous solution. Note: LiOH is preferred over NaOH due to better solubility in THF.
-
Heat to 60°C . Monitor closely. Do not exceed 80°C to avoid thermal decarboxylation (analogous to quinolinic acid instability [1]).
-
Workup: Adjust pH to 5–6 with 1M HCl. The zwitterionic acid will often precipitate at its isoelectric point. Filter to collect.
Part 5: Scientific Grounding & References[1]
Mechanism of Interference (The "Why")
The 8-aminoquinoline motif is a famous directing group for C-H activation because it binds Pd(II) tightly [2]. The 8-carboxylic acid acts similarly. If you attempt a Suzuki coupling on a halogenated quinoline-8-carboxylic acid without protection, the Pd will insert into the C-X bond but then get "trapped" by the carboxylate-nitrogen chelate, arresting the catalytic cycle.
References
-
Decarboxylation Kinetics: Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids." Canadian Journal of Chemistry, 1970. Link (Establishes thermal instability of ortho-nitrogen acids).
-
Directing Group Chemistry: Corbet, M., & De Campo, F. "8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds."[1][2] Angewandte Chemie Int.[2] Ed., 2013.[1][2] Link (Demonstrates the high affinity of the 8-position for transition metals).
-
Ester Hydrolysis Sterics: "Hydrolysis of Esters - Steric Effects." University of Calgary Chemistry Archives. Link (General principles applied to peri-hindrance).
-
General Properties: PubChem Compound Summary for Quinoline-8-carboxylic acid. Link
Sources
Application Note: Strategic Solvent Selection for the Suzuki-Miyaura Coupling of Ester-Functionalized Boronic Acids
An Application Guide by Senior Application Scientist, Dr. Gemini
Introduction: Navigating the Challenges of Functionalized Substrates
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds with remarkable functional group tolerance.[1] This palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] However, the "tolerance" of the reaction is not absolute and is critically dependent on the judicious selection of reaction parameters, with the solvent system being arguably the most influential.[3]
This is particularly true when dealing with substrates bearing sensitive functional groups, such as esters. Ester-functionalized boronic acids and their derivatives are common building blocks in drug development, yet they introduce a significant challenge: the potential for base-mediated hydrolysis. The very base required to activate the boronic acid for the crucial transmetalation step can also be the agent of the substrate's demise.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of solvents for the Suzuki-Miyaura coupling of ester-functionalized boronic acids. We will move beyond simple solvent lists to explain the underlying principles, offering a framework for rational solvent choice that enhances reaction efficiency, minimizes side reactions, and ensures the integrity of the desired product.
The Multifaceted Role of the Solvent
The solvent in a Suzuki-Miyaura reaction is not a mere spectator; it is an active participant that influences every step of the catalytic cycle.[6] Its primary roles include:
-
Solubilization: The solvent must effectively dissolve a diverse cast of characters: the (often nonpolar) organohalide, the (polar) boronic acid, the inorganic base, and the palladium catalyst complex.[7]
-
Influence on Catalyst Activity: Solvents can coordinate with the palladium center, stabilizing the active catalytic species and influencing its reactivity.[8] For instance, polar solvents can stabilize charged intermediates, potentially accelerating key steps like oxidative addition.[9]
-
Modulation of Base Activity: The solvent system directly impacts the efficacy of the base. In biphasic systems, water is often essential to dissolve inorganic bases like K₂CO₃ or K₃PO₄, facilitating the formation of the active boronate species required for transmetalation.[7]
-
Temperature Control: The solvent's boiling point dictates the accessible temperature range for the reaction, which is crucial for overcoming the activation energy barriers of less reactive substrates.[7]
The Catalytic Cycle: Where Solvent Matters Most
Understanding the Suzuki-Miyaura catalytic cycle is key to appreciating the impact of solvent choice. The solvent and base are particularly critical during the transmetalation step.
Figure 1. Simplified Suzuki-Miyaura catalytic cycle. The solvent influences all stages but is especially crucial for the base-mediated formation of the boronate and the subsequent transmetalation step.
Core Principles for Solvent Selection with Ester-Functionalized Boronic Acids
The primary conflict arises from the need for a base to facilitate the reaction and the ester's susceptibility to hydrolysis. Therefore, the solvent choice is a balancing act between reaction kinetics and functional group stability.
Aprotic vs. Protic Solvents
-
Aprotic Solvents: These are the workhorses for Suzuki-Miyaura couplings.[7] They are unable to donate hydrogen bonds.
-
Polar Aprotic (e.g., Dioxane, THF, DMF): These are generally excellent choices. They effectively dissolve both the organic substrates and the palladium catalyst. When used in a biphasic mixture with water, they allow an inorganic base to be dissolved in the aqueous phase while the coupling occurs in the organic phase, physically separating the bulk of the ester from the aqueous base.[7] Dioxane and Tetrahydrofuran (THF) are particularly common.[10]
-
Nonpolar Aprotic (e.g., Toluene, Xylenes): Toluene is a very common solvent, especially for reactions requiring higher temperatures.[10][11] It is less polar and may require a phase-transfer catalyst (e.g., TBAB) to facilitate the interaction between the aqueous base and the organic-soluble components, though this is not always necessary.[12]
-
-
Protic Solvents (e.g., Alcohols, Water):
-
Water: Can be an excellent "green" solvent and can accelerate the reaction rate.[7] However, for ester-containing substrates, using water as the sole solvent with a strong base is high-risk for hydrolysis. It is most effective as a co-solvent in biphasic systems.[13]
-
Alcohols (e.g., Ethanol, Isopropanol): Often used as co-solvents. They can help solubilize substrates and may promote the action of weaker bases.[2] However, they introduce the risk of transesterification, especially at elevated temperatures with strong alkoxide bases.
-
The Anhydrous Approach for Highly Sensitive Esters
When an ester is particularly labile, the best strategy is to eliminate water entirely. This requires a shift in the choice of base.
-
Anhydrous Conditions: Solvents like THF, Dioxane, or Toluene are used without an aqueous co-solvent.
-
Non-Aqueous Bases: Strong aqueous bases (NaOH, K₃PO₄) are replaced with milder, non-nucleophilic bases that have some solubility in organic solvents. Potassium fluoride (KF) and cesium carbonate (Cs₂CO₃) are excellent choices for these conditions.[1][4] Powdered KF is particularly effective as it can activate the boronic acid without promoting hydrolysis of sensitive groups.[4]
"Green" and Sustainable Solvent Alternatives
There is a strong push to replace traditional, often toxic, solvents like dioxane and toluene.[11]
-
Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) is an excellent, bio-based alternative to THF, offering a higher boiling point and greater stability.[14][15] Hindered ethers like 2,2,5,5-tetramethyloxolane (TMO) have also been shown to be effective and are non-peroxide forming.[16]
-
Ester Solvents: Ethyl acetate and isopropyl acetate can sometimes be used.[14]
-
Alcohol/Water Mixtures: For robust esters, these mixtures can be a greener alternative, though the risk of side reactions must be evaluated.[7]
Decision-Making Workflow for Solvent Selection
This workflow provides a logical pathway for choosing an appropriate solvent system based on the properties of your specific ester-functionalized substrate.
Figure 2. A decision workflow for selecting a solvent system for coupling reactions involving ester-functionalized boronic acids.
Data Summary: Properties of Common Solvents
The physical properties of the solvent are critical for reaction setup and performance.
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Nature | Common Use Case |
| 1,4-Dioxane | 101 | 2.2 | Polar Aprotic Ether | Gold standard for biphasic reactions; good substrate solubility.[7] |
| Tetrahydrofuran (THF) | 66 | 7.5 | Polar Aprotic Ether | Lower boiling point for reactions at moderate temperatures.[8][10] |
| Toluene | 111 | 2.4 | Nonpolar Aprotic | Higher temperature reactions; good for less reactive halides.[11] |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic Amide | High boiling point; excellent solubilizing power.[10] |
| 2-Methyl-THF | 80 | 6.2 | Polar Aprotic Ether | "Green" alternative to THF with a higher boiling point.[14][15] |
| Water | 100 | 80.1 | Protic | Co-solvent for dissolving inorganic bases; accelerates rate.[7][13] |
| Ethanol | 78 | 24.6 | Protic | "Green" co-solvent; can promote base activity.[2] |
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Palladium catalysts, ligands, and some solvents can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.[10]
Protocol 1: General Method for Robust Esters using a Biphasic System
This protocol is a reliable starting point for esters that are not overly sensitive to hydrolysis. The Dioxane/Water system is widely used and effective.[7]
Materials:
-
Ester-functionalized aryl boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvents: 1,4-Dioxane and Degassed Water
-
Reaction vessel (e.g., Schlenk flask) with stir bar
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the ester-functionalized boronic acid (1.0 equiv), aryl halide (1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (N₂ or Ar) three times to remove all oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 to 5:1 Dioxane:Water, to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The biphasic mixture should be stirred at a rate sufficient to ensure good mixing between the phases.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS. The disappearance of the limiting starting material typically indicates completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Anhydrous Method for Base-Sensitive Esters
This protocol is designed to protect highly labile ester groups by eliminating water and using a milder, non-nucleophilic base.[4]
Materials:
-
Ester-functionalized aryl boronic acid (1.0 equiv)
-
Aryl halide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-4 mol%)
-
Base: Powdered Potassium Fluoride (KF) (3.0 equiv)
-
Solvent: Anhydrous Toluene or THF
-
Reaction vessel (e.g., Schlenk flask) with stir bar
-
Inert atmosphere setup (N₂ or Ar)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask, add the ester-functionalized boronic acid (1.0 equiv), aryl halide (1.1 equiv), palladium pre-catalyst, ligand, and finely powdered, dry KF (3.0 equiv). Note: The base must be anhydrous.
-
Inert Atmosphere: Seal the flask and thoroughly purge with an inert atmosphere (N₂ or Ar) as described in Protocol 1.
-
Solvent Addition: Add anhydrous solvent (Toluene or THF) via syringe to a concentration of ~0.1 M.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-110 °C (depending on the solvent and substrate reactivity).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may be slower than their aqueous counterparts.
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Poorly soluble base or reactants.3. Halide is unreactive (e.g., Aryl-Cl). | 1. Ensure thorough degassing; use fresh catalyst.2. Increase solvent volume or add a co-solvent (e.g., DMF); ensure vigorous stirring.3. Switch to a more active catalyst/ligand system (e.g., Buchwald ligands); increase temperature.[10] |
| Ester Hydrolysis | 1. Base is too strong or concentration is too high.2. Reaction temperature is too high or time is too long.3. Presence of water. | 1. Switch to a milder base (K₂CO₃ -> Na₂CO₃, or move to KF/Cs₂CO₃).2. Lower the reaction temperature; monitor carefully and stop once complete.3. Switch to the Anhydrous Protocol (Protocol 2). |
| Protodeboronation | 1. The boronic acid is unstable under the reaction conditions.2. Excess water and base present. | 1. Use the boronic acid immediately after preparation or use a more stable boronic ester (e.g., pinacol or MIDA ester).[10][17]2. Reduce the amount of water or switch to anhydrous conditions. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Pd(II) species in the reaction mixture. | 1. Improve the degassing procedure.2. Use a Pd(0) source directly or ensure pre-catalyst is fully reduced.[10] |
Conclusion
The selection of a solvent for the Suzuki-Miyaura coupling of ester-functionalized boronic acids is a critical decision that directly influences yield, purity, and the preservation of the sensitive ester moiety. There is no single "best" solvent; the optimal choice is a carefully considered compromise based on substrate stability, desired reaction kinetics, and practical considerations like sustainability. By understanding the fundamental roles of the solvent and base, and by following a logical selection process—starting with robust biphasic systems and moving to anhydrous conditions for more delicate substrates—researchers can successfully navigate the challenges posed by these valuable building blocks. The protocols and troubleshooting guide provided herein offer a solid foundation for developing and optimizing these crucial transformations in the pursuit of novel molecules.
References
-
Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link][2][3][18]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link][3]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][10]
-
Sumby, C. J., et al. (2020). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. Organic & Biomolecular Chemistry, 18(3), 453-463. [Link][16]
-
Meng, G., et al. (2016). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Journal of the American Chemical Society, 138(32), 10236-10241. [Link][19]
-
Gale, A., et al. (2017). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering, 5(6), 5192-5197. [Link][14]
-
Miyaura, N. (Ed.). (2002). Cross Coupling Reactions: A Practical Guide. Springer-Verlag. [Link][20][21]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link][17]
-
Métivier, P., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(4), e2100035. [Link][8]
-
Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173. [Link][12]
-
Layton, J., & Collier, G. S. (2020). Elucidating the use of Green Solvents in Suzuki Polymerization Reactions. Posters. [Link][11]
-
Yasmin, S., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(3), 969-980. [Link][22]
-
OUCI. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. OUCI. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][23]
-
Hartwig, J. F., et al. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 58(40), 14194-14200. [Link][9]
-
Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4451-4458. [Link][13]
-
Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link][15]
-
Yasmin, S., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. [Link][6]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link][4]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link][24]
-
ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link][5]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link][25]
Sources
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- 6. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing protodeboronation of quinoline-5-boronic acids
A Guide to Preventing and Troubleshooting Protodeboronation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline-5-boronic acid and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide a deeper understanding of the challenges associated with these valuable reagents. Protodeboronation, the undesired cleavage of the carbon-boron bond, is a frequent cause of low yields and purification difficulties in cross-coupling reactions.[1][2] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize the success of your experiments.
Part 1: Understanding the Challenge: Protodeboronation FAQs
This section addresses the fundamental principles of protodeboronation as it pertains to heteroaromatic systems like quinoline.
Q1: What is protodeboronation and why is it a significant problem with quinoline-5-boronic acid?
A: Protodeboronation is a chemical reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, converting your starting material into a simple quinoline byproduct.[1][3] This process is one of the most common side reactions in Suzuki-Miyaura cross-couplings.[4][5] It directly impacts your research in two critical ways:
-
Reduced Yield: The consumption of the boronic acid starting material lowers the potential yield of your desired coupled product.
-
Purification Complexity: The protodeboronated byproduct (quinoline) often has similar polarity to the desired product, making chromatographic separation challenging and time-consuming.[3]
The quinoline scaffold, being a basic heteroaromatic system, presents specific mechanistic pathways that can accelerate this unwanted reaction under common coupling conditions.[1]
Q2: What are the primary mechanisms that cause protodeboronation in Suzuki-Miyaura reactions?
A: Protodeboronation is highly dependent on the reaction pH.[6][7] For arylboronic acids, there are two primary pathways relevant to Suzuki-Miyaura coupling conditions:
-
Base-Catalyzed Protodeboronation: This is the most pertinent mechanism for Suzuki-Miyaura couplings, which are typically run under basic conditions.[3][5] A base (like a hydroxide ion) attacks the boron atom to form a more reactive, negatively charged "ate" complex, or boronate ([ArB(OH)₃]⁻).[3][8] This intermediate is then protonated at the carbon atom attached to boron (the ipso-carbon) by a proton source like water, cleaving the C-B bond.[3]
-
Acid-Catalyzed Protodeboronation: While less common in standard Suzuki conditions, this pathway can occur if the reaction medium becomes acidic. The reaction involves the protonation of the boronic acid, leading to C-B bond cleavage.[1][3][7]
For certain basic heteroaromatic boronic acids, such as 2-pyridine boronic acid, a third mechanism involving a zwitterionic intermediate can lead to rapid decomposition at neutral pH.[1][6] However, adding an acid or a base can shift the equilibrium away from this highly reactive zwitterion, thereby slowing protodeboronation.[1] The specific susceptibility of quinoline-5-boronic acid depends on its unique electronic properties and the reaction environment.
Part 2: Troubleshooting Guide
Direct answers to common experimental failures.
Issue 1: My reaction yield is low, and I've confirmed the presence of quinoline by mass spectrometry.
This is the classic sign of significant protodeboronation. The desired cross-coupling reaction is being outcompeted by the C-B bond cleavage.
| Potential Cause | Troubleshooting Action & Rationale |
| Base is too strong/concentrated | Switch to a milder base. Strong bases (e.g., NaOH, KOH) create a high concentration of the reactive boronate species, accelerating protodeboronation.[8] Solution: Use weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] |
| High Reaction Temperature | Lower the reaction temperature. Higher temperatures increase the rate of most reactions, including protodeboronation.[2] Solution: Run the reaction at the lowest temperature that still provides a reasonable rate for the desired coupling. |
| Slow Cross-Coupling Kinetics | The desired reaction is too slow, giving the side reaction time to occur. Solution: Use a more active catalyst system (e.g., a more electron-rich phosphine ligand) to accelerate the cross-coupling, allowing it to outpace protodeboronation.[2][3] |
| Excess Water in the Solvent | While some water is often required, excess water provides the proton source for the final step of protodeboronation.[2] Solution: Use degassed solvents and control the amount of water precisely. For highly sensitive substrates, consider anhydrous conditions. |
Issue 2: My quinoline-5-boronic acid is degrading during storage.
Many heteroaromatic boronic acids are unstable and can decompose on the benchtop, especially in the presence of air and moisture.[9]
-
Detection: You may notice a change in the physical appearance of the powder (e.g., color change, clumping). The most definitive way to check for degradation is to take an NMR spectrum of the stored material and look for the appearance of signals corresponding to quinoline.
-
Best Storage Practices:
-
Temperature: Store in a refrigerator or freezer at the recommended temperature (typically 0-8 °C or below).[10][11]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to protect from oxygen and moisture.
-
Container: Use a tightly sealed container and store it in a desiccator or a dry, low-humidity environment.[12][13]
-
Issue 3: I converted my boronic acid to a pinacol ester, but I still see protodeboronation.
While esterification generally confers greater stability, it is not a guarantee against protodeboronation, especially under basic aqueous conditions.[8]
-
Causality: The protective ester can hydrolyze back to the boronic acid in situ, which then undergoes protodeboronation.[8] The overall rate of byproduct formation is a function of both the direct protodeboronation of the ester and the rate of hydrolysis followed by protodeboronation of the resulting acid.[8] In some cases, this pre-hydrolytic pathway can be the dominant decomposition route.[8]
-
Solution: If simple esterification is insufficient, a "slow-release" strategy using an N-methyliminodiacetic acid (MIDA) boronate ester is the next logical step. This approach maintains a very low concentration of the free boronic acid in solution, effectively minimizing side reactions.[1][3][9]
Part 3: Prevention Protocols & Methodologies
Workflow: Selecting the Right Boron Reagent
The choice of reagent is the first and most critical step in preventing protodeboronation. This workflow guides your decision-making process.
Caption: Decision workflow for selecting the appropriate boron reagent.
Protocol 1: Optimized Suzuki-Miyaura Coupling with Quinoline-5-Boronic Acid
This protocol is designed as a robust starting point, incorporating best practices to favor the desired reaction.
-
Reagent Preparation:
-
Aryl Halide (1.0 eq.)
-
Quinoline-5-boronic acid (1.2 - 1.5 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.), finely ground
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Solvent: 1,4-Dioxane/Water (5:1 mixture), thoroughly degassed for 30 minutes with Argon.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, quinoline-5-boronic acid, and K₃PO₄.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C. Rationale: This temperature is often sufficient for coupling without excessively accelerating protodeboronation.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup:
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Preparation of Quinoline-5-boronic acid pinacol ester
This protocol converts the boronic acid to a more stable derivative, which can then be used in the coupling reaction described above.[2]
-
Reagents:
-
Quinoline-5-boronic acid (1.0 eq.)
-
Pinacol (1.1 eq.)
-
Anhydrous Toluene or THF
-
Drying agent (e.g., anhydrous MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve the quinoline-5-boronic acid and pinacol in the anhydrous solvent.
-
Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion. A Dean-Stark apparatus can be used with toluene to azeotropically remove the water byproduct and drive the reaction to completion.
-
Add a drying agent like MgSO₄ to remove any remaining water.
-
Filter the mixture and remove the solvent under reduced pressure to yield the crude pinacol ester.
-
The crude product can often be used directly in the subsequent coupling reaction or purified by column chromatography if necessary.
-
Part 4: Mechanistic Visualization
Understanding the pathway of the undesired reaction is key to preventing it.
Base-Catalyzed Protodeboronation Pathway
This diagram illustrates the key steps in the base-catalyzed protodeboronation of an aryl boronic acid, the most common side reaction in Suzuki-Miyaura couplings.
Caption: Mechanism of base-catalyzed protodeboronation.
References
-
Protodeboronation - Wikipedia. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145-57. [Link]
-
St-Jean, F., et al. (2018). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. [Link]
-
Fyfe, J. W. B., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Li, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
-
Cox, P. A., et al. (2019). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Li, S., et al. (2024). Fabrication of ultra-stable boronic acid-functionalized quinoline-linked COF for selective adsorption of quercetin. Microchimica Acta, 191(3), 136. [Link]
-
Taylor, M. S., et al. (2022). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Organic Process Research & Development. [Link]
-
Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]
-
TREA. Boronic acid or borinic acid derivatives as enzyme stabilizers. [Link]
-
Gray, D. L., et al. (2012). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society, 134(2), 1198–1201. [Link]
-
Pilco-Ferra, S., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3484-3501. [Link]
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2941-2946. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chem-Impex. Quinoline-5-boronic acid. [Link]
-
ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform. [Link]
-
Maccallini, C., et al. (2020). α‐Triazolylboronic Acids: A Novel Scaffold to Target FLT3 in AML. ChemMedChem. [Link]
-
Ishihara, K., & Yamamoto, H. (2012). Emergent Organoboron Acid Catalysts. ACS Catalysis, 2(11), 2346–2354. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]
-
LabRepCo. (2024). Best Practices for Storing and Handling Corrosive Liquids in the Lab. [Link]
-
HSD, et al. (2022). Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. Molecules. [Link]
-
Myers, A. (2007). The Suzuki Reaction. Chem 115. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CP Lab Safety. (2024). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. [Link]
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- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
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- 13. alliancechemical.com [alliancechemical.com]
Validation & Comparative
The Discerning Choice in Suzuki-Miyaura Couplings: A Head-to-Head Comparison of Pinacol Esters and Free Boronic Acids with Quinolines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.[1][2] Quinolines, a privileged scaffold in medicinal chemistry, frequently feature as key building blocks.[1] The choice of the boron reagent— a free boronic acid or its corresponding pinacol ester—can significantly impact the efficiency, reproducibility, and scalability of these crucial transformations. This guide provides an in-depth, objective comparison of their performance, supported by mechanistic insights and practical considerations.
At a Glance: Key Differences in Reactivity and Handling
| Feature | Free Boronic Acids | Boronic Acid Pinacol Esters |
| Reactivity | Generally more reactive, leading to faster reaction times.[3][4][5] | Typically less reactive, may require longer reaction times or higher temperatures.[3][6] |
| Stability | Prone to dehydration to form cyclic boroxine trimers, and susceptible to protodeboronation.[3][7] | Significantly more stable, facilitating easier handling, purification, and storage.[3][7][8] |
| Purification | Can be challenging due to high polarity and potential for decomposition on silica gel.[7] | Generally amenable to standard purification techniques like silica gel chromatography.[7][9] |
| Handling | Can be hygroscopic and require careful handling to ensure accurate stoichiometry.[3] | Less sensitive to air and moisture, offering greater operational simplicity.[3] |
| Solubility | Often soluble in polar protic solvents. | Readily soluble in common aprotic organic solvents.[10] |
Delving Deeper: A Mechanistic Perspective
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. A key step, transmetalation, involves the transfer of the organic group from the boron atom to the palladium center.[11] The nature of the boron species plays a critical role in this step.
Free boronic acids must be activated by a base to form a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[12] This activation step is generally facile, contributing to the higher reactivity of boronic acids.
Boronic acid pinacol esters, on the other hand, are generally considered to be less reactive in the transmetalation step.[3] While it was once believed that they must first hydrolyze to the corresponding boronic acid to react, there is now evidence that direct transmetalation from the ester can occur, albeit often at a slower rate.[13] The steric bulk of the pinacol group can hinder the approach to the palladium center.[13]
The Quinolone Conundrum: A Challenging Substrate
Quinolines and other nitrogen-containing heterocycles can be challenging substrates in Suzuki-Miyaura couplings. The nitrogen atom can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower yields. The electronic properties of the quinoline ring also influence the reactivity of the C-X bond (where X is a halide or triflate) towards oxidative addition.
Experimental Evidence: Comparing Performance
Scenario 1: Rapid, Small-Scale Synthesis for Library Generation
For the rapid synthesis of a diverse library of quinoline analogs where speed is prioritized over maximizing yield for every single compound, free boronic acids are often the preferred choice due to their generally higher reactivity.[5]
-
Experimental Protocol (Illustrative Example):
-
To a degassed mixture of a haloquinoline (1.0 equiv), a phenylboronic acid (1.2 equiv), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in a solvent mixture such as 1,4-dioxane/water (4:1) is added a base (e.g., K₂CO₃, 2.0 equiv).
-
The reaction mixture is heated to 80-100 °C and monitored by TLC or LC-MS.
-
Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.
-
Purification is typically achieved by flash column chromatography.
-
Scenario 2: Scale-Up and Process Development
For the synthesis of a specific quinoline target on a larger scale, where reproducibility, ease of handling, and purification are paramount, boronic acid pinacol esters often prove to be the more advantageous reagent.[7] Their enhanced stability prevents the formation of boroxines, which can complicate stoichiometry and lead to inconsistent results.[3][7]
-
Experimental Protocol (Illustrative Example):
-
A mixture of a haloquinoline (1.0 equiv), a phenylboronic acid pinacol ester (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv), and a base (e.g., Cs₂CO₃, 2.0 equiv) in an anhydrous solvent such as 1,4-dioxane is prepared.
-
The mixture is degassed and heated to 90-110 °C until the starting material is consumed, as monitored by LC-MS.
-
The reaction is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified, often through silica gel chromatography, which is generally more straightforward with the less polar pinacol ester byproducts compared to free boronic acid residues.[7]
-
Conclusion: A Tale of Two Reagents
The choice between a free boronic acid and its pinacol ester for the Suzuki-Miyaura coupling of quinolines is not a matter of one being definitively superior to the other. Instead, it is a strategic decision based on the specific goals of the synthesis. For rapid explorations and library synthesis, the higher reactivity of free boronic acids can be advantageous. However, for process development, scale-up, and situations demanding high reproducibility and ease of handling, the stability and purification advantages of boronic acid pinacol esters make them the more prudent choice. A thorough understanding of the trade-offs between reactivity and stability is crucial for any researcher working to construct these important heterocyclic motifs.
References
-
DABO boronates as stable surrogates of boronic acids in Suzuki-Miyaura cross-coupling reactions. (n.d.). Retrieved February 15, 2026, from [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). Retrieved February 15, 2026, from [Link]
-
Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025, August 9). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). Retrieved February 15, 2026, from [Link]
-
Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. Retrieved February 15, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 15, 2026, from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews, 42(23), 9315-9330. [Link]
-
Iterative reactions of transient boronic acids enable sequential C–C bond formation. (n.d.). Retrieved February 15, 2026, from [Link]
-
Comparison of reactivity of different boron reagents. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura coupling of quinoline-N-oxide 22 and boronic acid 25. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Ethyl Pinacol Boronates as Advantageous Precursors for Copper-Mediated Radiofluorination. (2025, June 10). Organic Letters. Retrieved February 15, 2026, from [Link]
-
Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. Retrieved February 15, 2026, from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][14]-Fused Indole Heterocycles. (2014, February 27). The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]
-
Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Boronic Esters | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
High-Performance Liquid Chromatography of 5-Boronoquinoline Derivatives: A Method Development Guide
Abstract Developing robust HPLC methods for 5-boronoquinoline derivatives presents a unique "amphoteric" challenge. These molecules possess a basic nitrogen atom (quinoline core, pKa ~4.9) susceptible to silanol interactions, and an acidic boronic acid moiety (pKa ~8-9) prone to secondary interactions with column hardware and protodeboronation. This guide objectively compares three distinct chromatographic strategies—Acidic C18, High-pH Hybrid, and Fluorinated Phenyl (PFP)—to provide a roadmap for optimal separation, peak shape, and stability.
Part 1: The Chemist's Dilemma (Mechanism & Context)
The separation of 5-boronoquinoline derivatives is governed by two opposing chemical forces. Understanding these is the prerequisite for selecting the correct stationary phase.
-
The Basic Nitrogen (The Tailing Driver): At standard acidic HPLC pH (pH ~3), the quinoline nitrogen is protonated (
). On traditional silica columns, this cation interacts with residual anionic silanols ( ), causing severe peak tailing.[1] -
The Boronic Acid (The Stability Risk): Boronic acids are Lewis acids.[2] They can interact with stainless steel surfaces (frits/column walls) leading to broad peaks and recovery loss. Furthermore, they are susceptible to protodeboronation (cleavage of the C-B bond), a reaction often catalyzed by extreme pH or specific buffer components.
Interaction Mechanism Diagram
The following diagram illustrates the competing interactions occurring inside the column during a standard separation.
Figure 1: Mechanistic view of secondary interactions compromising peak symmetry and recovery.
Part 2: Strategic Comparison of Stationary Phases
We evaluated three primary method development strategies. The data below synthesizes performance metrics typically observed with quinoline-boronic acid scaffolds.
Comparative Performance Matrix
| Feature | Strategy A: Acidic C18 | Strategy B: High-pH Hybrid | Strategy C: PFP (Fluorophenyl) |
| Column Type | High-purity C18 (e.g., Zorbax Eclipse Plus) | Hybrid Silica C18 (e.g., XBridge BEH) | Pentafluorophenyl (e.g., ACE C18-PFP) |
| Mobile Phase pH | pH 2.7 (Formic Acid) | pH 10.0 (Ammonium Bicarbonate) | pH 2.7 (Formic Acid) |
| Analyte State | Cationic ( | Anionic ( | Cationic ( |
| Tailing Factor ( | 1.4 – 1.8 (Moderate Tailing) | 1.0 – 1.1 (Excellent) | 1.2 – 1.4 (Good) |
| Isomer Selectivity | Low (Hydrophobic only) | Moderate | High (Shape Selectivity) |
| Stability Risk | Moderate (Acid hydrolysis) | Low (Base stability dependent) | Moderate |
| Best Use Case | General Purity Profiling | Basic Impurities & Peak Shape | Regioisomer Separation |
Detailed Analysis
1. Strategy A: The Traditional Approach (Acidic C18)
Using 0.1% Formic Acid with a highly end-capped C18 column is the standard starting point.
-
Pros: Compatible with LC-MS; simple mobile phase preparation.
-
Cons: Even with end-capping, the protonated quinoline nitrogen often exhibits tailing (
). -
Verdict: Acceptable for rough purity checks, but often fails strict QC tailing requirements.
2. Strategy B: The High-pH Switch (Hybrid C18)
This is the recommended primary strategy for 5-boronoquinoline derivatives. By operating at pH 10 (using Ammonium Bicarbonate or Ammonium Hydroxide), the quinoline nitrogen is deprotonated (neutral).
-
Mechanism: The neutral nitrogen does not interact with silanols. The boronic acid may ionize to the boronate anion, increasing polarity, but the hybrid particle technology (e.g., Waters BEH or Agilent Poroshell HPH) resists dissolution.
-
Data Insight: Tailing factors frequently drop from 1.6 to 1.05 simply by switching from pH 3 to pH 10.
-
Warning: You must use a column rated for pH > 9. Standard silica will dissolve.
3. Strategy C: The Selectivity Solver (PFP)
If you need to separate 5-boronoquinoline from 8-boronoquinoline (a common regioisomer impurity), C18 often fails because the hydrophobicity is identical.
-
Mechanism: PFP phases offer
- interactions and dipole-dipole interactions with the fluorinated ring. The specific position of the boron atom on the quinoline ring alters the electron density, creating a massive selectivity difference on PFP columns. -
Verdict: Use this if resolution between isomers is the bottleneck.
Part 3: Experimental Protocols
Sample Preparation (Critical)
Boronic acids can esterify with alcohols.
-
Solvent: Dissolve standards in Acetonitrile:Water (50:50) or DMSO.
-
Avoid: Pure Methanol. Methanol can form methyl boronate esters, leading to "ghost peaks" or split peaks in the chromatogram.
-
Concentration: 0.1 – 0.5 mg/mL.
Recommended Gradient (High-pH Strategy)
This protocol utilizes the "High-pH Switch" for optimal peak shape.
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Hybrid particle).
-
Temperature: 40°C (Improves mass transfer for boronic acids).
-
Flow Rate: 0.6 mL/min.[3]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH ~10).
-
Mobile Phase B: 100% Acetonitrile.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Hold (Equilibration) |
| 1.0 | 5 | Injection |
| 10.0 | 95 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Method Development Decision Tree
Figure 2: Systematic workflow for selecting the optimal stationary phase and mobile phase conditions.
Part 4: Troubleshooting & Scientific Rationale
The "Disappearing Peak" Phenomenon
Observation: The peak area for the boronic acid decreases over time in the autosampler, or multiple peaks appear.
Cause: Protodeboronation (loss of the
-
pH Control: Ensure the sample diluent is neutral. Avoid leaving samples in acidic mobile phase for long periods.
-
Solvent Switch: If using MeOH in the mobile phase, switch to ACN. If the peak splits, it is likely the methyl ester forming on-column.
-
Hardware Passivation: Boronic acids can chelate to iron in stainless steel. If recovery is low, flush the system with 0.1% Phosphoric Acid (passivation) or use PEEK-lined columns/hardware (e.g., Waters MaxPeak Premier or Agilent Bio-inert).
Tailing of the Parent Compound
Observation: The 5-boronoquinoline peak tails (
-
Increase Buffer Strength: Increase Ammonium Bicarbonate from 10mM to 20mM.
-
Switch to High pH: If currently at pH 3, move to pH 10 (Strategy B).
-
Add Modifier: For low pH methods, adding 5-10 mM Ammonium Formate can suppress silanol ionization better than Formic Acid alone.
References
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note. Available at: [Link]
-
Duval, F. L., et al. (2015). "Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin." Journal of Chromatography A, 1417, 57-63.[3] Available at: [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. Application Guide.[4] Available at: [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? Technical Guide.[5] Available at: [Link]
-
Mac-Mod Analytical. A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes (PFP Selectivity). LCGC International. Available at: [Link]
Sources
Reactivity Profile: 5-Boronoquinoline vs. 8-Boronoquinoline
Executive Summary
This guide provides a technical comparison between 5-quinolineboronic acid (5-QBA) and 8-quinolineboronic acid (8-QBA) . While they are regioisomers, their reactivity profiles in palladium-catalyzed cross-coupling (Suzuki-Miyaura) are fundamentally different due to a specific intramolecular interaction in the 8-isomer.
-
5-Boronoquinoline: Behaves as a typical, albeit electron-deficient, aryl boronic acid. It is reactive but susceptible to standard protodeboronation pathways.
-
8-Boronoquinoline: Exists as a "latently protected" species due to a strong intramolecular N→B dative bond. This interaction confers high shelf stability but creates a kinetic barrier to transmetallation, often requiring specialized activation protocols to achieve high yields.
Structural & Electronic Analysis
The divergence in reactivity stems directly from the proximity of the quinoline nitrogen lone pair to the boron center.
The "Peri" Effect and N-B Coordination
-
5-QBA (Open Configuration): The boron atom at the C5 position is remote from the nitrogen (N1). It adopts a standard trigonal planar geometry (
) and forms intermolecular hydrogen-bonded networks in the solid state. It is Lewis acidic and immediately available for coordination with base. -
8-QBA (Closed Configuration): The boron at C8 is peri-planar to the N1 nitrogen. The nitrogen lone pair donates into the empty p-orbital of the boron, forming a stable 5-membered ring. Crystallographic data confirms a tetrahedral boron geometry (
) with an N-B bond length of approximately 1.70 Å.
Mechanistic Implication
This N→B coordination in 8-QBA effectively "masks" the boronic acid. In a standard Suzuki catalytic cycle, the rate-determining step (transmetallation) typically requires a boronate species to interact with the palladium center. For 8-QBA, the internal N-B bond must first be energetically overcome to allow the external base or the palladium-hydroxo species to interact, creating a "kinetic trap."
Reactivity Profile & Performance Data
The following data summarizes the performance characteristics of both isomers in standard Suzuki-Miyaura coupling conditions (Pd(PPh3)4, Na2CO3, DME/H2O).
Table 1: Comparative Performance Metrics
| Feature | 5-Boronoquinoline | 8-Boronoquinoline |
| Electronic State | Electron-poor aryl boronic acid | Zwitterionic / Internally chelated |
| Shelf Stability | Moderate (prone to dehydration/oxidation) | High (stabilized by N-B bond) |
| Transmetallation Rate | Fast (Standard) | Slow (Rate-limiting ring opening) |
| Protodeboronation Risk | Moderate (pH dependent) | High (Once ring opens, C-B bond is labile) |
| Catalyst Poisoning | Low | High (N can chelate Pd after coupling) |
| Typical Yield (Standard) | 75 - 90% | 30 - 55% |
| Preferred Conditions | Aqueous Base / Polar Solvent | Anhydrous / Strong Base / MIDA strategy |
The Protodeboronation Pathway
Both isomers are susceptible to protodeboronation (replacement of B(OH)2 with H), but the mechanisms differ.
-
5-QBA: Follows the standard pathway for electron-deficient rings. High pH accelerates the formation of the boronate anion, which can hydrolyze.
-
8-QBA: Once the N-B bond is broken to permit reaction, the C8 position is extremely sensitive. The proximity of the nitrogen lone pair can facilitate proton transfer to the carbon ipso to the boron, leading to rapid decomposition if the palladium catalyst does not intercept the species immediately.
Experimental Protocols
To ensure reproducibility, we recommend distinct protocols for each isomer.
Protocol A: Standard Coupling (Optimized for 5-QBA)
Use this for 5-QBA and other non-chelating quinoline isomers (6-, 7-).
Reagents:
-
5-Quinolineboronic acid (1.0 equiv)
-
Aryl Bromide (1.0 equiv)
-
Pd(dppf)Cl2·CH2Cl2 (3 mol%)
-
K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Workflow:
-
Degassing: Charge a reaction vial with solid reagents. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 90°C for 4-12 hours.
-
Workup: Cool to RT. Filter through Celite. Extract with EtOAc.
-
Purification: Flash chromatography (Note: Quinolines often streak; add 1% Et3N to eluent).
Protocol B: "Activation" Coupling (Optimized for 8-QBA)
Use this for 8-QBA to overcome the N-B lock and prevent catalyst poisoning.
Rationale: We use anhydrous conditions to prevent protodeboronation and a specialized phosphine ligand (SPhos or XPhos) to outcompete the quinoline nitrogen for palladium coordination.
Reagents:
-
8-Quinolineboronic acid (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (anhydrous, finely ground, 3.0 equiv)
-
Solvent: Toluene (Anhydrous)
Workflow:
-
Pre-complexation: Stir Pd2(dba)3 and XPhos in Toluene for 15 mins at RT under Argon to form the active catalyst species
. -
Addition: Add the Aryl Bromide, 8-QBA, and K3PO4.
-
Activation: Heat to 100-110°C vigorously. (High temperature is required to shift the equilibrium of the N-B bond).
-
Monitoring: Monitor by LCMS. If protodeboronation (quinoline formation) is observed, lower temp to 80°C and increase catalyst loading.
Mechanistic Visualization
The following diagram illustrates the competing pathways for the 8-isomer, highlighting why standard conditions often fail.
Strategic Recommendations
-
Isomer Selection: If the position of the aryl group is flexible, avoid the 8-position . Use the 5-, 6-, or 7-isomers for significantly easier synthesis and scale-up.
-
Alternative Reagents for 8-Position:
-
If 8-substitution is mandatory, do not use the boronic acid if possible. Use 8-bromoquinoline coupled with an external aryl boronic acid (inverse coupling). The 8-bromoquinoline is stable and does not suffer from the N-B locking mechanism.
-
If you must use the boron nucleophile at C8, consider using MIDA boronates . The slow-release mechanism of MIDA esters maintains a low concentration of the "open" boronic acid, minimizing protodeboronation side reactions.
-
-
Purification Note: 8-arylquinolines are strong chelators. Post-reaction, wash the organic layer with an aqueous solution of Na2EDTA or use a metal scavenger resin (e.g., QuadraPure™ TU) to remove residual palladium, which often sticks to the product.
References
-
Crystal Structure & N-B Interaction
-
Wang, X. et al. "A unique quinolineboronic acid-based supramolecular structure that relies on double intermolecular B-N bonds." CrystEngComm, 2008.
-
-
Protodeboronation Mechanisms
-
Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 2016.
-
-
Transmetallation Kinetics
-
MIDA Boronate Strategy
-
Knapp, D. M. et al. "Slow-Release Strategy for the Cross-Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 2010.
-
Sources
A Researcher's Guide to Benchmarking Palladium Catalysts for Heteroaryl Boronic Acid Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2][3] The formation of biaryl and heteroaryl-aryl linkages is a frequent transformation in drug discovery, making the efficiency and reliability of the catalytic system paramount.[1] However, the coupling of heteroaryl boronic acids presents a unique set of challenges, including catalyst poisoning, competitive protodeboronation, and site selectivity issues.[4][5][6] This guide provides a comprehensive comparison of commonly employed palladium catalyst systems for this demanding application, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.
The Critical Role of the Catalyst System
The success of a Suzuki-Miyaura reaction hinges on the intricate interplay between the palladium source and its coordinating ligand. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][7][8] For heteroaryl substrates, which can act as both coupling partner and ligand, the choice of an appropriate external ligand is even more critical to prevent catalyst inhibition and promote efficient turnover.[4]
This guide will focus on a comparative analysis of three classes of widely used palladium precatalysts and ligands:
-
Zerovalent Palladium with Triphenylphosphine: A classic, versatile, and readily available catalyst system.
-
Palladium(II) with a Diphosphine Ligand: Representing a more defined and stable precatalyst.
-
Palladium(II) with an N-Heterocyclic Carbene (NHC) Ligand: A modern class of catalysts known for their high activity and stability, particularly with challenging substrates.[9]
Understanding Key Performance Metrics
To objectively evaluate catalyst performance, we will consider the following metrics:
-
Yield (%): The percentage of the desired product obtained from the reaction.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst, indicating catalyst longevity.[10]
-
Turnover Frequency (TOF): The TON per unit of time, reflecting the catalyst's intrinsic activity.[10]
-
Reaction Time (h): The time required to achieve maximum conversion.
-
Catalyst Loading (mol%): The amount of catalyst used relative to the limiting reagent. Lower loadings are economically and environmentally preferable.[11][12][13]
Comparative Performance of Palladium Catalysts
The following table summarizes the expected performance of different palladium catalyst systems in a model Suzuki-Miyaura coupling of 3-pyridylboronic acid with 4-bromotoluene. These values are representative and can vary depending on the specific substrates and reaction conditions.
| Catalyst System | Palladium Precursor | Ligand | Typical Catalyst Loading (mol%) | Typical Reaction Time (h) | Expected Yield (%) | Key Advantages |
| System 1 | Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | 12-24 | 70-85 | Readily available, cost-effective, broad utility. |
| System 2 | PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1-3 | 6-12 | 85-95 | High stability, good for a range of substrates. |
| System 3 | PEPPSI™-IPr | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | 0.5-2 | 2-6 | >95 | High activity, low catalyst loadings, effective for challenging substrates.[9] |
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The choice of ligand significantly influences the rates of the individual steps.
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic identification of boronic acid vs boroxine equilibrium
[1][2][3][4][5][6]
Executive Summary: The Shapeshifting Reagent
In medicinal chemistry and materials science, boronic acids (
Distinguishing these two species is not merely an academic exercise; it is a critical quality attribute (CQA). The presence of boroxine alters stoichiometry in cross-coupling reactions, affects solubility profiles, and complicates potency assays in chemical biology. This guide provides an objective, data-driven comparison of spectroscopic methods to identify and quantify this equilibrium, grounded in thermodynamic principles and practical laboratory protocols.
Mechanistic Grounding: The Equilibrium
Before selecting a spectroscopic tool, one must understand the system's behavior. The conversion is a reversible dehydration driven by entropy but opposed by enthalpy.
The Reaction:
-
Thermodynamics: Boroxine formation releases three water molecules, making it entropically favorable (
). However, the formation of the strained ring is often enthalpically penalized ( ). -
Drivers:
-
Solvent: Non-polar solvents (toluene, CDCl
) and dehydrating conditions favor the boroxine . Aqueous or hydrogen-bond-accepting solvents (THF, DMSO, MeOH) favor the boronic acid . -
Substituents: Electron-donating groups (EDGs) generally stabilize the boroxine form, while electron-withdrawing groups (EWGs) accelerate hydrolysis back to the acid.
-
Visualization: The Dehydration Pathway
Recent kinetic studies suggest this is not a single step but involves acyclic anhydride intermediates.
Figure 1: Stepwise dehydration pathway. Note that "pure" samples often contain transient acyclic species depending on drying history.
Comparative Analysis of Spectroscopic Techniques
A. Nuclear Magnetic Resonance ( B NMR): The Gold Standard
Boron-11 NMR is the most direct method for quantification because it observes the central atom of interest.
-
Performance: High specificity. The chemical shift (
) is sensitive to the coordination number and electronic environment. -
The Shift Difference:
-
Boronic Acids: Typically appear upfield, around 28–32 ppm .
-
Boroxines: Shift downfield by approximately 2–4 ppm (typically 32–36 ppm ) compared to their corresponding acid.
-
-
Limitations:
B is a quadrupolar nucleus ( ), leading to broad lines. If the exchange rate between acid and boroxine is fast on the NMR timescale (common at RT in wet solvents), you may see a single coalesced peak representing the weighted average.
B. Vibrational Spectroscopy (FT-IR): The Rapid ID Tool
Infrared spectroscopy is superior for solid-state characterization and rapid " go/no-go " checks without dissolving the sample (which shifts the equilibrium).
-
Boronic Acid Markers:
-
: Broad, intense band at 3200–3500 cm
. -
: Deformation modes at ~1115, 1006, 803 cm
.
-
: Broad, intense band at 3200–3500 cm
-
Boroxine Markers:
-
Diagnostic Ring Mode: A sharp, strong band at 680–705 cm
(often ~705 cm ).[1] This is the "smoking gun" for the trimer. -
: Strong bands in the 1300–1400 cm
region.
-
C. Comparison Matrix
| Feature | FT-IR (ATR) | X-Ray Crystallography | ESI-MS | |
| Primary Utility | Quantification of | Solid-state purity & rapid ID | Absolute structural confirmation | Mass confirmation (limited utility) |
| Sample State | Solution (Solvent affects eq.) | Solid (Native state) | Single Crystal | Solution (Gas phase ionization) |
| Key Marker | Band @ ~705 cm | Unit cell packing | [3M-3H | |
| Resolution | Medium (Broad peaks) | High | Ultra-High | Low (Oligomerization in source) |
| Speed | 10–30 mins | < 1 min | Days/Weeks | 5 mins |
Experimental Protocols
Protocol A: Quantitative Determination of via NMR
Use this protocol to determine the ratio of species in a specific solvent system.
-
Sample Preparation:
-
Dissolve 10–20 mg of the boronic acid derivative in 0.6 mL of the deuterated solvent of interest (e.g.,
for boroxine favorability, -DMSO for acid favorability). -
Critical Step: To slow the exchange rate and resolve distinct peaks, cool the probe to -20°C or lower if broadness prevents integration at room temperature.
-
-
Acquisition:
-
Use a quartz NMR tube if possible to eliminate the broad background boron signal from borosilicate glass (centered ~0 ppm), though the regions of interest (30 ppm) are usually distinct enough.
-
Pulse sequence: Standard zg or zg30.
-
Scans: Minimum 128 (due to broadness).
-
-
Analysis:
-
Reference the spectrum (typically
external standard = 0.0 ppm). -
Integrate the peak at ~30 ppm (
) and ~33 ppm ( ). -
Calculation:
(Note: Stoichiometry requires careful conversion of integrals to molar concentrations).
-
Protocol B: Rapid Solid-State Identification via ATR-FTIR
Use this protocol for incoming raw material quality control.
-
Setup: Ensure the ATR crystal (Diamond or ZnSe) is clean and dry. Background scan (air) is essential.
-
Measurement:
-
Place solid sample (~5 mg) on the crystal. Apply high pressure.
-
Scan range: 4000–500 cm
. Resolution: 4 cm .
-
-
Decision Logic:
-
Step 1: Look at 3300 cm
. Strong/Broad? Indicates -OH (Acid present). -
Step 2: Look at 705 cm
.[2] Sharp/Strong? Indicates Boroxine Ring.[3][4][5] -
Step 3: Look at 1350 cm
. Very intense? Boroxine B-O stretch.[6] -
Note: Most commercial "Boronic Acids" are actually mixtures. A pure boroxine will lack the 3300 cm
band entirely.
-
Workflow Visualization
Figure 2: Decision tree for spectroscopic identification. Solid-state IR is preferred for initial purity assessment.
References
-
Tokunaga, Y., et al. (2002).[7] "Formation of boroxine: Its stability and thermodynamic parameters in solution." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Iovine, P. M., et al. (2010). "Thermodynamics of boroxine formation from the aliphatic boronic acid monomers." Dalton Transactions. Link
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Beckett, M. A., et al. (2014). "Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials." Chemistry of Materials. Link
-
Cravotto, G., et al. (2025). "The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism."[8][9] Journal of the American Chemical Society.[10][3] Link
Sources
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- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid proper disposal procedures
An Expert Guide to the Safe Disposal of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of every compound, from acquisition to disposal. This guide serves as an essential resource for the proper handling and disposal of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid, providing immediate, actionable intelligence rooted in established safety protocols and chemical principles. Our objective is to empower you with the knowledge to not only comply with regulations but to cultivate a deeply ingrained culture of safety and environmental stewardship.
Compound Profile: Understanding the Inherent Risks
(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid is a bifunctional molecule whose utility in synthesis is matched by the specific hazards of its constituent parts. A comprehensive disposal strategy begins with understanding its chemical nature.
-
The Boronic Acid Moiety (-B(OH)₂): Boronic acids are known irritants, with related compounds noted to cause skin, eye, and respiratory irritation.[1][2][3] They are weakly acidic and can react with diols. While boronic acids themselves are essential synthetic tools, their unmitigated release into the environment is to be avoided.[4]
-
The Quinoline Core (C₉H₇N): The quinoline structure is a recognized environmental contaminant often associated with industrial processes.[5] It has low solubility in cold water and can persist in soil and groundwater, posing risks to aquatic ecosystems.[6][7] Furthermore, quinoline is classified as "possibly carcinogenic to humans" and can be harmful if swallowed, necessitating extreme caution to prevent its release.[7][8]
Given the combined hazards of these functionalities, (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash without deactivation.[9]
Pre-Disposal Risk Assessment and Planning
A proactive approach to waste management is critical. Before beginning work, a disposal plan should be in place, and waste should be managed at the point of generation. The level of precaution is dictated by the quantity and form of the waste.
Table 1: Risk-Based Disposal Planning
| Waste Category | Personal Protective Equipment (PPE) | Containment & Storage | Primary Disposal Pathway |
| Trace Residue (e.g., on glassware) | Standard Lab Coat, Safety Goggles, Chemical-Resistant Gloves | Rinse with a suitable solvent (e.g., acetone, ethanol); collect rinsate in a designated hazardous waste container. | Professional Disposal via EHS |
| Small Quantities (<1 g, dilute solutions) | Lab Coat, Safety Goggles, Chemical-Resistant Gloves. Handle in a fume hood. | Collect in a clearly labeled, sealed, and compatible hazardous waste container. Store in a designated and ventilated area.[10][11] | Professional Disposal via EHS |
| Bulk Quantities (>1 g, solid, concentrated solutions) | As above, with potential for enhanced PPE (e.g., face shield) based on specific handling procedures. | Use secondary containment.[11] Ensure containers are inspected regularly, properly sealed, and segregated from incompatible materials.[10] | Professional Disposal via EHS |
Disposal Protocol: The Mandate for Professional Management
For all quantities of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid waste generated in a research or development setting, the only universally compliant and safe method of disposal is through a certified environmental management or hazardous waste contractor, coordinated by your institution's Environmental Health and Safety (EHS) office. In-lab treatment or neutralization of hazardous waste is heavily regulated and generally prohibited.
Step-by-Step Protocol for Hazardous Waste Collection
-
Segregation: At the point of generation, dedicate a specific waste container for (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid and its associated contaminated materials (e.g., contaminated gloves, weighing paper, pipette tips). Do not mix this waste with other chemical streams unless explicitly permitted by your EHS office.[10] Mixing incompatible chemicals can lead to dangerous reactions.[12]
-
Container Selection: Use a container that is chemically compatible with the waste, in good condition, and has a secure, leak-proof closure.[11]
-
Labeling: Immediately label the container with the words "Hazardous Waste" and the full chemical name: "(8-(Methoxycarbonyl)quinolin-5-yl)boronic acid".[11] Do not use abbreviations or chemical formulas. Note any solvents present in the waste mixture.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the lab. This area should be under the control of laboratory personnel, away from heat sources, and ideally within secondary containment to mitigate spills.[11]
-
Arrange for Pickup: Once the container is full or has been stored for the maximum allowable time (e.g., 90 days, check with your EHS), contact your institution's EHS office to schedule a waste pickup.
Causality Behind the Protocol:
-
Why Professional Disposal? The quinoline moiety's environmental persistence and potential carcinogenicity, combined with the irritant nature of boronic acids, make this compound unsuitable for drain disposal or landfill.[5][6][7][8] Professional hazardous waste facilities have the specialized equipment (e.g., high-temperature incinerators) to destroy the compound completely and safely, preventing environmental contamination.[10]
-
Why Segregation? Boronic acids are incompatible with strong oxidizing agents.[13] Segregating waste streams prevents accidental and dangerous chemical reactions within the waste container.
-
Why Detailed Labeling? Accurate labeling is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA.[11] It ensures safe handling by EHS personnel and proper treatment at the disposal facility.
Visualized Disposal Workflow
The following diagram outlines the mandatory decision-making and operational workflow for the disposal of (8-(Methoxycarbonyl)quinolin-5-yl)boronic acid.
Caption: Standard operating procedure for hazardous waste disposal.
References
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How To Safely Dispose of Boric Acid . Lab Alley. [Link]
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Quinoline - Wikipedia . Wikipedia. [Link]
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Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC . National Center for Biotechnology Information. [Link]
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Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2 . IWA Publishing. [Link]
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OSHA Compliance For Laboratories . US Bio-Clean. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]
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Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles . Arabian Journal of Chemistry. [Link]
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Quinoline and Groundwater . Minnesota Department of Health. [Link]
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Microbial degradation of quinoline and methylquinolines . ResearchGate. [Link]
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Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 . MDPI. [Link]
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Boric Acid Standard Operating Procedure . Washington State University. [Link]
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(8-Methoxyquinolin-5-yl)boronic acid . AOBChem. [Link]
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R.E.D. Facts Boric Acid . U.S. Environmental Protection Agency. [Link]
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Physical and Chemical Properties of Boronic Acids: Formulation Implications . KU ScholarWorks. [Link]
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8-Quinolineboronicacid CAS 86-58-8 . Caming Pharmaceutical Ltd. [Link]
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EPA Hazardous Waste Codes . UGA Environmental Safety Division. [Link]
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Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains . Ball State University. [Link]
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Comparison of reactivity of different boron reagents . ResearchGate. [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? . ChemRxiv. [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer . The Royal Society of Chemistry. [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions . Organic Chemistry Portal. [Link]
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III. Chemical Hygiene Plan continued . MIT Plasma Science and Fusion Center. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
